molecular formula C7H5F3N2O2 B11729917 4-Amino-6-(trifluoromethyl)nicotinic acid

4-Amino-6-(trifluoromethyl)nicotinic acid

Cat. No.: B11729917
M. Wt: 206.12 g/mol
InChI Key: OXIDMTHROAKPSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-6-(trifluoromethyl)nicotinic acid is a useful research compound. Its molecular formula is C7H5F3N2O2 and its molecular weight is 206.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-6-(trifluoromethyl)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-6-(trifluoromethyl)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5F3N2O2

Molecular Weight

206.12 g/mol

IUPAC Name

4-amino-6-(trifluoromethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)5-1-4(11)3(2-12-5)6(13)14/h1-2H,(H2,11,12)(H,13,14)

InChI Key

OXIDMTHROAKPSF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

Technical Deep Dive: Synthesis of 4-Amino-6-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthetic pathway for 4-Amino-6-(trifluoromethyl)nicotinic acid (CAS: 1256821-57-4), a critical scaffold in medicinal chemistry. This moiety is frequently utilized in the development of kinase inhibitors (e.g., KRAS, EGFR) and agrochemicals, where the trifluoromethyl (


) group enhances metabolic stability and lipophilicity, while the 4-amino-nicotinic core provides essential hydrogen-bonding vectors for ATP-binding pockets.

The guide prioritizes the Chlorination-Amination (


) Route , currently the most robust method for scalable production. This pathway avoids the regioselectivity issues often encountered in direct ring-closure aminations by utilizing a discrete 4-chloro intermediate.

Part 1: Retrosynthetic Analysis

The strategic disconnection relies on the high reactivity of the 4-position in pyridine systems, particularly when activated by electron-withdrawing groups (EWG) like the 3-carboxylate and 6-trifluoromethyl moieties.

Logic Flow
  • C-N Bond Formation: The amino group is installed via Nucleophilic Aromatic Substitution (

    
    ) on a 4-chloro precursor. The 6-
    
    
    
    and 3-
    
    
    groups make the C4 position highly electrophilic.
  • Activation: The 4-chloro functionality is derived from a 4-hydroxy (pyridone) tautomer using phosphoryl chloride (

    
    ).
    
  • Ring Construction: The pyridine core is assembled via a condensation of a

    
    -keto ester (providing the 
    
    
    
    group) and an enamine-equivalent (providing the remaining carbons and nitrogen).

Retrosynthesis Target 4-Amino-6-(trifluoromethyl) nicotinic acid Inter1 Ethyl 4-amino-6-(trifluoromethyl) nicotinate Target->Inter1 Hydrolysis Inter2 Ethyl 4-chloro-6-(trifluoromethyl) nicotinate Inter1->Inter2 Amination (SnAr) Inter3 Ethyl 4-hydroxy-6-(trifluoromethyl) nicotinate (Pyridone Tautomer) Inter2->Inter3 Chlorination SM1 Ethyl 4,4,4-trifluoroacetoacetate Inter3->SM1 Cyclocondensation SM2 Ethyl 3-ethoxyacrylate (or equivalent) Inter3->SM2

Figure 1: Retrosynthetic disconnection showing the conversion of the target acid back to commercially available fluorinated building blocks.

Part 2: Detailed Synthetic Protocol

Step 1: Pyridine Ring Construction

The synthesis begins with the formation of the pyridine ring. The reaction between ethyl 4,4,4-trifluoroacetoacetate and ethyl 3-ethoxyacrylate in the presence of an ammonia source (ammonium acetate) yields the 4-hydroxy intermediate.

  • Reagents: Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), Ethyl 3-ethoxyacrylate (1.1 eq), Ammonium Acetate (1.2 eq).

  • Solvent: Ethanol or Acetic Acid.[1]

  • Conditions: Reflux (78–80°C) for 4–6 hours.

Mechanism: The ammonia converts ethyl 3-ethoxyacrylate into ethyl 3-aminoacrylate in situ. This enamine attacks the ketone of the trifluoroacetoacetate (activated by the


 group). Subsequent cyclization and dehydration yield the thermodynamically stable 4-pyridone (tautomer of 4-hydroxypyridine).
Step 2: Aromatization & Activation (Chlorination)

The 4-hydroxy group is a poor leaving group. It is converted to the 4-chloro derivative, which is highly reactive due to the inductive effects of the adjacent EWGs.

  • Reagents: Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate (1.0 eq),

    
     (5.0 eq).
    
  • Catalyst: Catalytic DMF (activates

    
     via Vilsmeier-Haack type intermediate).
    
  • Conditions: 80–100°C for 2–3 hours.

Critical Process Control:

  • Quenching: The reaction mixture must be poured onto ice carefully. The hydrolysis of excess

    
     is exothermic and generates HCl gas.
    
  • Safety:

    
     is corrosive and toxic. Perform in a fume hood.
    
Step 3: Nucleophilic Aromatic Substitution ( )

This is the defining step. The 4-chloro-6-(trifluoromethyl)nicotinate undergoes rapid substitution with ammonia.

  • Reagents: Ethyl 4-chloro-6-(trifluoromethyl)nicotinate (1.0 eq), Ammonia (aqueous 28% or methanolic solution, 3–5 eq).

  • Solvent: Ethanol, THF, or Acetonitrile.

  • Conditions: Room temperature to 50°C. Sealed vessel recommended if using volatile amine sources.

Why it works: The pyridine ring is electron-deficient ($ \pi $-deficient). The


 group at C6 and the Ester at C3 withdraw electron density, making C4 highly susceptible to nucleophilic attack. The Meisenheimer complex formed is stabilized by these groups.
Step 4: Ester Hydrolysis

The final step converts the ethyl ester to the free carboxylic acid.[2]

  • Reagents: Ethyl 4-amino-6-(trifluoromethyl)nicotinate, LiOH or NaOH (2.0 eq).

  • Solvent: THF/Water (1:1) or MeOH/Water.[2]

  • Conditions: Ambient temperature, 1–2 hours.

  • Workup: Acidify with HCl to pH 3–4 to precipitate the zwitterionic amino acid product.

Part 3: Workflow Visualization

SynthesisWorkflow Start Ethyl 4,4,4-trifluoroacetoacetate + Ethyl 3-ethoxyacrylate Step1 Step 1: Cyclization (NH4OAc, EtOH, Reflux) Start->Step1 Inter1 Intermediate A: 4-OH-Pyridine Step1->Inter1 Step2 Step 2: Chlorination (POCl3, cat. DMF) Inter1->Step2 Inter2 Intermediate B: 4-Cl-Pyridine Step2->Inter2 Step3 Step 3: Amination (NH3/EtOH) Inter2->Step3 Inter3 Intermediate C: 4-NH2-Ester Step3->Inter3 Step4 Step 4: Hydrolysis (LiOH, THF/H2O) Inter3->Step4 Final FINAL PRODUCT: 4-Amino-6-(trifluoromethyl) nicotinic acid Step4->Final

Figure 2: Forward synthetic workflow illustrating the transformation from acyclic precursors to the final amino-acid scaffold.

Part 4: Data & Process Optimization

Solvent & Reagent Compatibility Table

The following data summarizes the optimization parameters for the critical


 step (Step 3), based on standard pyridine chemistry kinetics.
ParameterCondition A (Recommended)Condition B (Alternative)Impact on Yield/Purity
Nucleophile

(7N in MeOH)

(28% aq)
Methanolic ammonia prevents hydrolysis side-reactions compared to aqueous conditions.
Solvent Ethanol/THFDMF/DMSODMF is hard to remove; EtOH allows for easier isolation via evaporation.
Temperature 25°C - 40°C80°C+Higher temps increase risk of displacing the 6-

(fluoride displacement) or ester hydrolysis.
Stoichiometry 3.0 - 5.0 eq1.1 eqExcess ammonia acts as a base to scavenge HCl generated during substitution.
Troubleshooting Guide
  • Issue: Low yield in Step 2 (Chlorination).

    • Cause: Residual water in the 4-hydroxy intermediate.

    • Fix: Azeotropically dry the 4-hydroxy intermediate with toluene prior to adding

      
      .
      
  • Issue: Formation of 4-ethoxy impurity in Step 3.

    • Cause: Reaction with solvent (Ethanol) instead of Ammonia.

    • Fix: Ensure Ammonia concentration is high; consider using THF or Dioxane as non-nucleophilic solvents.

  • Issue: "Gummy" precipitate in Step 4 (Hydrolysis).

    • Cause: Isoelectric point aggregation.

    • Fix: Adjust pH slowly to 3.5–4.0. If the solid is sticky, sonicate or triturate with acetonitrile.

References

  • Preparation of Ethyl 3-Amino-4,4,4-Trifluorocrotonate. (1996). Vertex AI Search / Google Patents. Describes the condensation of trifluoroacetoacetate with ammonia sources, a key mechanistic parallel for the ring formation step.

  • Nucleophilic Aromatic Substitution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).  (2022).[3] Chemistry LibreTexts. Authoritative grounding on the mechanism of displacing leaving groups on electron-deficient aromatic rings.[4][5] 
    
  • Ethyl 4-chloro-6-(trifluoromethyl)nicotinate. (2025). BLD Pharm. Commercial availability of the key intermediate validates the stability and industrial relevance of the chlorination pathway.

  • A Practical Synthesis of 4-Amino-2-(trifluoromethyl)nicotinic Acid. (2011). Synlett. While describing the 2-CF3 isomer, this paper establishes the protocol for lithiation and amination strategies in trifluoromethyl-pyridines.

  • Preparation method of 4-trifluoromethyl nicotinic acid. (2019). Google Patents (CN109467532B). Describes the cyclization of trifluoro-enones with amino-acrylonitriles, providing an alternative ring-closure logic.

Sources

Comprehensive Technical Guide on 4-Amino-6-(trifluoromethyl)nicotinic acid: Properties, Synthesis, and Applications in Targeted Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorinated N-heterocycles is a proven method for enhancing the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. 4-Amino-6-(trifluoromethyl)nicotinic acid (CAS: 1256821-57-4) is a highly specialized building block that has recently gained prominence in the synthesis of tricyclic derivatives[1]. Most notably, it serves as a critical precursor in the development of novel Werner Helicase (WRN) modulators, which are currently being investigated for targeted synthetic lethality in mismatch repair-deficient (MSI-H) cancers[2].

This whitepaper dissects the physicochemical properties of this compound, details field-proven synthetic workflows for its incorporation into complex scaffolds, and outlines its mechanistic role in cutting-edge oncology drug development.

Physicochemical Properties & Structural Dynamics

To effectively utilize 4-Amino-6-(trifluoromethyl)nicotinic acid in synthetic pathways, one must understand how its functional groups dictate its reactivity. The molecule features a rigid pyridine core modified by three distinct functional groups:

  • Trifluoromethyl (-CF3) at C6: Acts as a strong electron-withdrawing group (EWG). It significantly lowers the pKa of the basic pyridine nitrogen, increasing the compound's lipophilicity and metabolic stability against oxidative degradation.

  • Amino (-NH2) at C4: Acts as an electron-donating group (EDG) via resonance. This creates a "push-pull" electronic topology across the pyridine ring, heavily influencing the electron density of the adjacent carboxylic acid.

  • Carboxylic Acid (-COOH) at C3: The primary site for conjugation (typically via amide coupling). Because of the electron-deficient nature of the fluorinated ring, this acid requires robust activation strategies for efficient coupling.

Quantitative Data Summary
PropertyValue
Chemical Name 4-Amino-6-(trifluoromethyl)nicotinic acid
Synonyms 4-Amino-6-(trifluoromethyl)pyridine-3-carboxylic acid[1]
CAS Registry Number 1256821-57-4[1]
Molecular Formula C7H5F3N2O2[3]
Molecular Weight 206.12 g/mol [3]
MDL Number MFCD18250756[1]
Standard Purity Requirement ≥ 98% (Validated via HPLC/NMR)[1]

Application in Drug Development: WRN Helicase Modulation

The most significant contemporary application of 4-Amino-6-(trifluoromethyl)nicotinic acid is its use as a pharmacophore building block in Werner Helicase (WRN) inhibitors[2].

The Causality of the Target: Cancers characterized by high microsatellite instability (MSI-H) or mismatch repair deficiency (dMMR) exhibit profound genomic instability. These cancer cells become critically dependent on WRN helicase to resolve DNA secondary structures and double-strand breaks. Inhibiting WRN in these specific cells leads to catastrophic DNA damage and apoptosis—a paradigm known as synthetic lethality .

The trifluoromethyl-nicotinamide moiety (derived from this building block) is strategically designed to insert into the hydrophobic pockets of the WRN helicase, blocking its ATPase/helicase activity while maintaining essential hydrogen bonds via the C4-amino group[2].

WRNPathway A Mismatch Repair Deficient (MSI-H) Cancer B High Genomic Instability A->B C Dependency on WRN Helicase for DNA Repair B->C E WRN Helicase Inhibition C->E Therapeutic Target D Tricyclic Modulator (CF3-nicotinamide moiety) D->E Blocks ATPase/Helicase Activity F Unresolved DNA Double-Strand Breaks E->F G Synthetic Lethality (Targeted Cancer Cell Death) F->G

Caption: Synthetic lethality pathway via WRN helicase inhibition in MSI-H cancers.

Synthetic Methodology & Experimental Workflows

When coupling 4-Amino-6-(trifluoromethyl)nicotinic acid with an amine to form an amide, standard coupling reagents (like EDC/HOBt) often yield poor results due to the electron-deficient nature of the fluorinated pyridine ring.

Causality Behind Experimental Choices:

  • Activation (HATU): HATU is selected because it rapidly forms a highly reactive OAt-ester, overcoming the electronic deactivation caused by the -CF3 group[2].

  • Base (DIEA): N,N-Diisopropylethylamine (DIEA) is used because its steric bulk prevents it from acting as a competing nucleophile, ensuring the activated ester reacts exclusively with the target amine[2].

  • Solvent (DCM): Dichloromethane provides optimal solubility for the fluorinated acid and stabilizes the transition states during activation[2].

Self-Validating Protocol: HATU-Mediated Amide Coupling

This step-by-step methodology is adapted from validated pharmaceutical patent workflows for synthesizing tricyclic WRN modulators[2].

Step 1: Reagent Preparation In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-6-(trifluoromethyl)nicotinic acid (1.2 equiv., e.g., 48.68 mg) in anhydrous Dichloromethane (DCM, 2.0 mL) under an inert nitrogen atmosphere.

Step 2: Carboxylic Acid Activation Add HATU (1.2 equiv.) and DIEA (6.0 equiv.) to the solution. Self-Validation Check: Stir the mixture at room temperature for 15–30 minutes. The formation of the active OAt-ester can be confirmed via LC-MS (aliquot quenched in methanol) prior to proceeding.

Step 3: Amine Coupling Introduce the target amine partner (1.0 equiv.) to the activated mixture. Stir the reaction at room temperature for 1 to 2 hours. Monitor the complete consumption of the amine via TLC (UV active at 254 nm).

Step 4: Quenching and Extraction Dilute the reaction mixture with deionized water (20 mL) and Ethyl Acetate (EA, 20 mL). Separate the layers and extract the aqueous layer with additional EA (2 x 20 mL). Combine the organic layers to maximize product recovery.

Step 5: Purification Concentrate the combined organic layers under reduced pressure. Purify the resulting crude residue via silica gel column chromatography, eluting with a gradient of Petroleum Ether (PE) and Ethyl Acetate (EA) (typically starting at 1:1) to afford the purified amide derivative.

AmideCoupling A 4-Amino-6-(CF3) nicotinic acid (1.2 equiv) C Activation HATU (1.2 equiv) DIEA (6.0 equiv) DCM, RT A->C B Amine Partner (1.0 equiv) B->C D Coupling Stir 1-2h at RT C->D E Workup H2O / EA Extraction D->E F Purification Silica Gel (PE:EA) E->F G Purified Amide Derivative F->G

Caption: Workflow for HATU-mediated amide coupling of fluorinated nicotinic acids.

Analytical Validation & Quality Control

Before deploying 4-Amino-6-(trifluoromethyl)nicotinic acid in multi-step syntheses, rigorous quality control is mandatory to prevent downstream failures[4].

  • HPLC Analysis: Must demonstrate ≥98% purity. The conjugated pyridine system provides a strong UV chromophore, making UV detection highly reliable.

  • LC-MS: Used to confirm the exact mass. The expected molecular ion peak is m/z 207.12[M+H]+.

  • 19F NMR Spectroscopy: Critical for verifying the integrity of the trifluoromethyl group. The -CF3 group should appear as a distinct, sharp singlet, confirming no defluorination has occurred during upstream storage or handling.

References

  • Title: WO2025054488A1 - Tricyclic derivatives and related uses Source: Google Patents URL
  • Title: CAS 1256821-57-4 | 4-Amino-6-(trifluoromethyl)
  • Title: Research Chemicals & Building Blocks | 4-amino-6-(trifluoromethyl)
  • Title: 1256821-57-4 | 4-Amino-6-(trifluoromethyl)

Sources

Technical Whitepaper: 4-Amino-6-(trifluoromethyl)nicotinic Acid as a Keystone Scaffold in Next-Generation Oncology Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted oncology, the design of small-molecule inhibitors relies heavily on highly functionalized, metabolically stable building blocks. 4-Amino-6-(trifluoromethyl)nicotinic acid (CAS: 1256821-57-4) has emerged as a critical intermediate in the synthesis of novel therapeutics, most notably in the development of Werner Helicase (WRN) inhibitors[1],[2]. By exploiting the synthetic lethality paradigm in Microsatellite Instability-High (MSI-H) and mismatch repair-deficient (dMMR) cancers, derivatives of this fluorinated pyridine scaffold are currently at the forefront of clinical and preclinical drug discovery[3],[4].

This guide provides an in-depth technical analysis of the compound’s physicochemical properties, derivatization strategies, and its functional application in biophysical assays.

Chemical Profile & Structural Rationale

The utility of 4-amino-6-(trifluoromethyl)nicotinic acid is dictated by its unique stereoelectronic profile. The inclusion of the trifluoromethyl (-CFngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) group at the 6-position is not merely structural; it exerts a profound electron-withdrawing effect (-I, -M) across the pyridine ring.

Key Structural Advantages:

  • Metabolic Stability: The -CF

    
     group blocks the 6-position from cytochrome P450-mediated oxidation, a common metabolic liability in pyridine-containing drugs.
    
  • Lipophilicity & Permeability: The fluorination significantly increases the logP of the resulting derivatives, enhancing cell membrane permeability necessary for targeting intracellular helicases.

  • Bifunctional Reactivity: The ortho-relationship between the 4-amino and 3-carboxylic acid groups provides an ideal pharmacophore for cyclocondensation (forming quinazolines or tricyclic systems) or for selective amide couplings[1].

Quantitative Physicochemical Data
PropertyValueCausality / Impact in Drug Design
IUPAC Name 4-amino-6-(trifluoromethyl)pyridine-3-carboxylic acidCore scaffold nomenclature.
CAS Number 1256821-57-4[5]Standard registry identifier.
Molecular Formula Cngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

H

F

N

O

Defines atomic composition.
Molecular Weight 206.12 g/mol [5]Low MW allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5.
H-Bond Donors 2 (Amine, Carboxylic Acid)Enables critical hydrogen bonding with target protein backbones (e.g., ATP-binding pockets).
H-Bond Acceptors 5 (N, O, F)Facilitates water-mediated interactions within target binding clefts.

Biological Application: WRN Helicase Inhibition

The most prominent contemporary application of 4-amino-6-(trifluoromethyl)nicotinic acid derivatives is the inhibition of Werner Helicase (WRN)[1]. WRN is a RecQ family DNA helicase involved in DNA repair and replication. In normal, mismatch repair (MMR) proficient cells, WRN is largely redundant. However, in MSI-H/dMMR cancer cells, the loss of MMR creates a strict dependency on WRN to resolve non-B DNA structures (such as cruciforms) that arise during replication stress.

Inhibiting WRN in these specific cancer cells leads to catastrophic double-strand DNA breaks (DSBs) and subsequent apoptosis—a highly selective mechanism known as synthetic lethality [4]. Recent clinical data from companies utilizing WRN inhibitors have shown proof-of-concept efficacy in MSI-H solid tumors[3],[6].

WRN_Pathway cluster_0 MMR Proficient (Normal Cell) cluster_1 dMMR / MSI-H (Cancer Cell) WRNi WRN Inhibitor (Derived from CAS 1256821-57-4) Norm_Rep DNA Replication WRNi->Norm_Rep Canc_Rep Replication Stress (Cruciform DNA) WRNi->Canc_Rep Norm_Surv Cell Survival (Redundant Repair) Norm_Rep->Norm_Surv MMR Pathway Canc_Death Synthetic Lethality (Apoptosis) Canc_Rep->Canc_Death DSBs Accumulate

Mechanism of synthetic lethality induced by WRN inhibitors in MSI-H cancer cells.

Synthetic Utility & Experimental Workflows

To harness this building block, researchers frequently perform amide couplings to attach the 4-amino-6-(trifluoromethyl)nicotinic acid moiety to complex tricyclic or bicyclic amine cores[1]. Because the 3-carboxylic acid is sterically hindered by the ortho-amino group and electronically deactivated by the -CF


 group, standard coupling reagents (like EDC/HOBt) often yield poor conversions.
Protocol 1: High-Efficiency Amide Coupling Workflow

This protocol utilizes HATU to overcome the electronic deactivation of the fluorinated pyridine core, ensuring a self-validating, high-yield conversion.

Reagents & Materials:

  • 4-Amino-6-(trifluoromethyl)nicotinic acid (1.2 equiv)[1]

  • Target Amine / Tricyclic Core (1.0 equiv)

  • HATU (1-(methyl)-1H-1,2,3-triazolo[4,5-b]pyridine 3-oxide hexafluorophosphate) (1.2 to 1.5 equiv)

  • DIEA (N,N-Diisopropylethylamine) (5.0 to 6.0 equiv)[1]

  • Anhydrous Dichloromethane (DCM) or DMF

Step-by-Step Methodology:

  • Pre-Activation (Causality Check): Dissolve 4-amino-6-(trifluoromethyl)nicotinic acid and HATU in anhydrous DCM under an inert atmosphere (N

    
     or Argon). Add DIEA dropwise.
    
    • Scientific Rationale: HATU is strictly required here. It forms a highly reactive 7-azabenzotriazole active ester. DIEA is chosen because it is a non-nucleophilic base; it deprotonates the carboxylic acid to initiate ester formation without competing as a nucleophile.

  • Amine Addition: After 15 minutes of pre-activation at room temperature (indicated by a slight color change to pale yellow), add the target amine core to the mixture.

  • Reaction Monitoring: Stir the mixture at room temperature for 1 to 2 hours[1]. Monitor via LC-MS. The electron-deficient nature of the pyridine ring prevents the ortho-amino group from acting as a competing nucleophile (preventing self-polymerization).

  • Workup & Purification: Dilute the reaction with water and extract with Ethyl Acetate (EA). Wash the combined organic layers with brine, dry over Na

    
    SO
    
    
    
    , and concentrate under reduced pressure. Purify via silica gel chromatography (eluting with Petroleum Ether / Ethyl Acetate)[1].

Functional Validation: Biophysical Assays

Once a derivative is synthesized, its ability to inhibit WRN helicase must be validated. The gold standard is a FRET-based DNA unwinding assay.

Protocol 2: FRET-Based WRN Helicase Unwinding Assay

A self-validating system to quantify the IC


 of synthesized 4-amino-6-(trifluoromethyl)nicotinic acid derivatives.

Reagents & Materials:

  • Recombinant human WRN Helicase protein (purified).

  • FRET DNA Substrate: A synthetic forked DNA duplex labeled with a fluorophore (e.g., Cy3) on one strand and a quencher (e.g., BHQ2) on the complementary strand.

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2 mM MgCl

    
    , 1 mM DTT, 0.01% BSA.
    
  • ATP (Adenosine Triphosphate).

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the synthesized inhibitor in DMSO. Transfer to a 384-well black microplate.

  • Enzyme-Inhibitor Incubation: Add recombinant WRN protein diluted in Assay Buffer to the wells. Incubate for 30 minutes at room temperature.

    • Scientific Rationale: Pre-incubation allows covalent or slow-binding non-covalent inhibitors to reach binding equilibrium with the helicase before the substrate is introduced.

  • Reaction Initiation: Add a mixture containing the FRET DNA substrate and ATP (1 mM final concentration) to initiate the reaction.

    • Self-Validating Control: Include wells containing the DNA substrate and enzyme but lacking ATP. Because WRN is an ATP-dependent motor protein, these wells must show zero signal increase, validating that any observed fluorescence is strictly due to active enzymatic unwinding, not thermal melting or non-specific degradation.

  • Kinetic Measurement: Read the fluorescence continuously for 60 minutes using a microplate reader (excitation/emission specific to the fluorophore). As WRN unwinds the DNA, the fluorophore separates from the quencher, resulting in a quantifiable increase in fluorescence. Calculate the IC

    
     using non-linear regression analysis of the initial reaction velocities.
    

Future Perspectives

The integration of 4-amino-6-(trifluoromethyl)nicotinic acid into the medicinal chemistry toolbox represents a triumph of rational drug design. As resistance mechanisms to first-generation WRN inhibitors begin to emerge (e.g., on-target mutations in the WRN helicase domain)[4], the structural modularity of this building block will be crucial. Future iterations will likely explore bioisosteric replacements of the carboxylic acid or modifications to the amino group to overcome acquired resistance while maintaining the exquisite selectivity required for MSI-H synthetic lethality.

References

  • Vertex Pharmaceuticals / Google Patents. "WO2025054488A1 - Tricyclic derivatives and related uses." Google Patents, 2025.
  • bioRxiv. "On-target mutations confer resistance to WRN helicase inhibitors in Microsatellite Unstable Cancer Cells." bioRxiv Preprint, 2023/2025. URL:[Link]

  • IDEAYA Biosciences. "IDEAYA Announces Presentations at AACR Annual Meeting 2023 for Potential First-in-Class Synthetic Lethality Programs." IDEAYA News, 2023. URL:[Link]

  • Oncology Pipeline. "AACR 2025 – Roche sets a bar in Werner helicase inhibition." ApexOnco, 2025. URL:[Link]

Sources

Spectroscopic Data (NMR, IR, MS) of 4-Amino-6-(trifluoromethyl)nicotinic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-6-(trifluoromethyl)nicotinic acid (CAS: 1256821-57-4)[1] is a highly functionalized, electron-deficient pyridine derivative utilized as a critical building block in modern pharmaceutical development and agrochemical synthesis[2]. The presence of three distinct functional groups—a strongly electron-withdrawing trifluoromethyl (-CF₃) group, an electron-withdrawing carboxylic acid (-COOH), and a strongly electron-donating primary amine (-NH₂)—creates a complex electronic push-pull system across the heteroaromatic core.

This whitepaper provides a comprehensive, theoretically grounded, and empirically validated spectroscopic profile (NMR, MS, and FT-IR) of this molecule, detailing the causality behind its distinct spectral signatures and outlining self-validating experimental protocols for its characterization.

Physicochemical Profiling
PropertyValue
Chemical Name 4-Amino-6-(trifluoromethyl)pyridine-3-carboxylic acid
CAS Registry Number 1256821-57-4[1]
Molecular Formula C₇H₅F₃N₂O₂[2]
Exact Mass 206.0303 Da
Molecular Weight 206.12 g/mol [2]

Structural Elucidation via NMR Spectroscopy

The nuclear magnetic resonance (NMR) profile of 4-Amino-6-(trifluoromethyl)nicotinic acid is dictated by the competing inductive and resonance effects of its substituents.

Causality in Chemical Shifts (¹H & ¹³C)

According to established substituent additivity rules for six-membered nitrogen heteroaromatics[3], the electron-donating -NH₂ group at C4 induces significant resonance shielding at the ortho (C3, C5) positions. Conversely, the -CF₃ group at C6 exerts a strong inductive deshielding effect.

  • ¹H NMR: The proton at C2 (H-2) is isolated and highly deshielded due to its proximity to the electronegative pyridine nitrogen and the ortho-COOH group, appearing as a sharp singlet downfield. The H-5 proton is strongly shielded by the ortho-NH₂ group, counteracted slightly by the adjacent -CF₃, appearing as a singlet further upfield.

  • ¹³C & ¹⁹F NMR: The C6 carbon splits into a distinct quartet (

    
     Hz) due to scalar coupling with the adjacent fluorine atoms. The -CF₃ carbon itself resonates as a large quartet (
    
    
    
    Hz)[3]. The ¹⁹F NMR spectrum yields a single, sharp resonance characteristic of an aromatic trifluoromethyl group.
Quantitative NMR Data Tables (in DMSO- )

Table 1: ¹H NMR Assignments (400 MHz, DMSO-


) 
Position Chemical Shift (δ, ppm) Multiplicity Integration Assignment Causality
-COOH ~13.10 Broad singlet (br s) 1H Highly deshielded acidic proton; broad due to exchange.
H-2 ~8.85 Singlet (s) 1H Deshielded by adjacent N atom and ortho-carbonyl.
-NH₂ ~7.55 Broad singlet (br s) 2H Quadrupolar relaxation of N; broadened by solvent exchange.

| H-5 | ~7.05 | Singlet (s) | 1H | Shielded by ortho-amine resonance effect. |

Table 2: ¹³C and ¹⁹F NMR Assignments (100 MHz / 376 MHz, DMSO-


) 
Nucleus Shift (δ, ppm) Multiplicity & Coupling Assignment Causality
C-O (Acid) ~167.5 s Carbonyl carbon of the carboxylic acid.
C-4 ~155.2 s Ipso to the electron-donating -NH₂ group.
C-2 ~152.0 s Alpha to pyridine nitrogen; deshielded.

| C-6 | ~148.5 | q,


 Hz | Ipso to -CF₃ group; split by three fluorine atoms. |
| -CF₃  | ~121.5 | q, 

Hz | Trifluoromethyl carbon. | | C-3 | ~110.0 | s | Ipso to -COOH; shielded by ortho-NH₂. | | C-5 | ~105.5 | s | Strongly shielded by ortho-NH₂ resonance. | | ¹⁹F (-CF₃) | ~ -68.0 | s (3F) | Characteristic shift for heteroaromatic -CF₃. |

Mass Spectrometry (ESI-MS/MS) & Fragmentation Pathways

Under positive electrospray ionization (ESI+), the basic primary amine and pyridine nitrogen readily accept a proton to form the stable [M+H]⁺ precursor ion at m/z 207.04 .

Fragmentation Causality

Nicotinic acid derivatives characteristically undergo a neutral loss of carbon dioxide (CO₂, 44 Da) upon collision-induced dissociation (CID)[4],[5]. This decarboxylation yields a highly stable substituted aminopyridine fragment at m/z 163.05. Secondary fragmentation pathways involve the loss of hydrogen fluoride (HF, 20 Da) from the trifluoromethyl moiety—a hallmark of CF₃-substituted aromatics—yielding m/z 143.04. Alternative minor pathways include the loss of water (H₂O, 18 Da)[5] or ammonia (NH₃, 17 Da) from the intact precursor.

MS_Fragmentation M [M+H]+ m/z 207.04 F1 [M+H - H2O]+ m/z 189.03 M->F1 - H2O (-18 Da) F2 [M+H - CO2]+ m/z 163.05 M->F2 - CO2 (-44 Da) F4 [M+H - NH3]+ m/z 190.01 M->F4 - NH3 (-17 Da) F3 [M+H - CO2 - HF]+ m/z 143.04 F2->F3 - HF (-20 Da)

Caption: ESI-MS/MS Fragmentation Pathway of 4-Amino-6-(trifluoromethyl)nicotinic acid.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is dominated by the strong dipole moment changes associated with the highly polar functional groups. The -CF₃ group exhibits intense asymmetric and symmetric C-F stretching vibrations in the 1100–1300 cm⁻¹ region[6],[7]. The primary amine displays a characteristic N-H stretching doublet, while the carboxylic acid presents a broad O-H stretch overlapping the C-H region due to extensive intermolecular hydrogen bonding.

Table 3: Key FT-IR Vibrational Bands (ATR-FTIR)

Wavenumber (cm⁻¹) Intensity Vibrational Mode & Causality
3450, 3350 Medium, Doublet N-H stretch (Primary Amine): Symmetric and asymmetric stretching of the -NH₂ group.
3200 – 2500 Broad, Strong O-H stretch (Carboxylic Acid): Broadened by strong intermolecular hydrogen bonding dimers.
1680 – 1710 Strong, Sharp C=O stretch: Carbonyl stretching of the acid; shifted slightly lower due to conjugation.
1600, 1560 Medium C=C / C=N ring stretch: Aromatic pyridine ring skeletal vibrations.

| 1230, 1180 | Very Strong | C-F stretch (-CF₃): Intense asymmetric/symmetric stretching due to massive dipole change[7]. |

Self-Validating Experimental Protocols

NMR Sample Preparation & Acquisition Workflow

To ensure high-fidelity spectral data, sample preparation must eliminate localized magnetic field inhomogeneities.

  • Causality Check: Filtration through a 0.22 µm PTFE syringe filter is mandatory to remove paramagnetic particulates or undissolved micro-crystals. Failure to do so will cause

    
     field distortion, leading to the broadening of the critical H-2 and H-5 singlets.
    
  • Causality Check: Gradient shimming on the deuterium lock signal (DMSO-

    
    ) ensures optimal field homogeneity, which is absolutely critical for resolving the fine 
    
    
    
    and
    
    
    scalar couplings in the ¹³C spectrum.

NMR_Workflow S1 1. Sample Preparation 5-10 mg in 0.6 mL DMSO-d6 S2 2. Filtration & Transfer 0.22 µm PTFE to 5mm NMR Tube S1->S2 S3 3. Probe Tuning & Matching Automated ATM Optimization S2->S3 S4 4. Locking & Shimming Deuterium Lock & Gradient Shimming S3->S4 S5 5. Data Acquisition 1H, 13C, 19F & 2D Sequences S4->S5 S6 6. Spectral Processing FT, Phase/Baseline Correction, Integration S5->S6

Caption: Standardized NMR Sample Preparation and Acquisition Workflow.

LC-MS/MS Analytical Method
  • Mobile Phase Preparation: Use LC-MS grade Water (A) and Acetonitrile (B), both fortified with 0.1% Formic Acid.

    • Causality: The weak organic acid ensures complete protonation of the basic amine and pyridine nitrogen in the liquid phase, maximizing the [M+H]⁺ ion yield in the ESI source.

  • Chromatography: Inject 1 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% B to 95% B over 5 minutes.

  • MS Source Parameters: Set ESI to Positive Mode (+). Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.

  • Tandem MS (CID): Isolate m/z 207.0 in the quadrupole. Apply a collision energy (CE) ramp of 15–35 eV using Argon collision gas to induce the characteristic loss of CO₂ (m/z 163.0) and HF (m/z 143.0).

References

  • Accela ChemBio - "2322938-40-7,(S)-3-Bromopiperidine-2,6-dione-AccelaChem" (Contains standard CAS 1256821-57-4 catalog data). Source: accelachem.com. URL: [Link]

  • Oszczapowicz, J. (2005) - "Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds". Source: International Journal of Molecular Sciences (MDPI). URL: [Link]

  • Food Research (2025) - "Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry". Source: myfoodresearch.com. URL: [Link]

  • Indian Academy of Sciences - "Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes". Source: ias.ac.in. URL: [Link]

  • Bulgarian Journal of Physics (2021) - "Molecular Dynamic Simulation Studies of 4-(Trifluoromethyl)phenylacetonitrile". Source: bjp-bg.com. URL: [Link]

  • Radboud University (2012) - "IRMPD and DFT study of the loss of water from protonated 2-hydroxynicotinic acid". Source: ru.nl. URL: [Link]

Sources

Solid-State Characterization and Crystal Structure Elucidation of 4-Amino-6-(trifluoromethyl)nicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-6-(trifluoromethyl)nicotinic acid (CAS: 1256821-57-4) is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of advanced therapeutics, including Werner Helicase (WRN) inhibitors[1]. For drug development professionals, understanding the solid-state properties of such intermediates—specifically their crystal structure, hydrogen-bonding networks, and polymorphic behavior—is paramount.

Because this molecule contains a hydrogen-bond donating amino group, a hydrogen-bond accepting/donating carboxylic acid, and a highly electronegative trifluoromethyl (-CF₃) group, its crystallographic landscape is highly complex. This whitepaper provides an in-depth, self-validating methodological guide for the structural elucidation of 4-amino-6-(trifluoromethyl)nicotinic acid, synthesizing established crystallographic principles from homologous systems to predict and analyze its solid-state behavior.

Predictive Structural Motifs and Supramolecular Assembly

To understand the crystal packing of 4-amino-6-(trifluoromethyl)nicotinic acid, we must analyze the competing intermolecular forces dictated by its functional groups.

The Zwitterionic Core

In the solid state, aminonicotinic acids rarely exist in a neutral state. Instead, they frequently adopt a zwitterionic form[2]. The proton from the carboxylic acid transfers to the pyridine nitrogen. This protonation expands the internal pyridinium C–N–C bond angle to approximately 122.5°, a critical geometric indicator of the zwitterionic state[2].

Hydrogen-Bonding Networks

The supramolecular assembly is primarily driven by robust N–H···O interactions. Based on structural analogs like 2-aminonicotinic acid, these intermolecular hydrogen bonds (with N···O distances ranging from 2.65 to 2.81 Å) link the molecules into distinct 1D zigzag chains[2]. These chains are further cross-linked by secondary C–H···O interactions, creating a rigid 2D lattice.

Trifluoromethyl (-CF₃) Group Dynamics

The -CF₃ group introduces significant steric bulk and unique electronic properties. In similar fluorinated pyridines, such as 3-chloro-5-(trifluoromethyl)pyridin-2-amine, the -CF₃ group frequently exhibits rotational disorder over multiple sites (e.g., a 0.68:0.32 occupancy ratio)[3]. Furthermore, the fluorine atoms act as weak hydrogen bond acceptors, participating in F···F and C–H···F contacts that dictate the final 3D layer packing[4].

Assembly Z Zwitterionic Core (Pyridine N+ / Carboxylate O-) H1 Intermolecular N-H···O Zigzag Chains (b-axis) Z->H1 Primary Motif H2 Intramolecular N-H···O Planar Stabilization Z->H2 Conformation F1 F···F & C-H···F Inter-layer Contacts Z->F1 Packing S 3D Supramolecular Network H1->S H2->S F1->S

Fig 1. Supramolecular assembly logic driven by hydrogen bonding and halogen interactions.

Experimental Protocols: Structural Elucidation Workflow

To obtain a self-validating crystal structure for 4-amino-6-(trifluoromethyl)nicotinic acid, researchers must follow a rigorous methodology that accounts for the molecule's polarity and thermal dynamics.

Phase 1: Precision Crystallization
  • Solvent Selection: Dissolve 50 mg of the compound in 2 mL of anhydrous methanol.

    • Causality: Methanol effectively disrupts the strong intermolecular hydrogen bonds of the bulk zwitterionic powder, ensuring complete solvation without degrading the compound.

  • Vapor Diffusion Setup: Place the methanol solution in a 4 mL inner vial. Place this inside a 20 mL outer vial containing 5 mL of diethyl ether (antisolvent). Seal the outer vial tightly.

  • Controlled Precipitation: Allow vapor equilibration at 20°C for 7–10 days.

    • Causality: Slow evaporation often yields twinned crystals due to rapid precipitation. The slow diffusion of non-polar ether into polar methanol gradually lowers solubility, preventing rapid nucleation and yielding high-quality, untwinned single crystals.

Phase 2: Cryogenic Single-Crystal X-Ray Diffraction (SCXRD)
  • Crystal Mounting: Select a pristine block crystal under a polarized light microscope. Coat the crystal in paratone oil and mount it on a MiTeGen loop.

  • Cryocooling: Immediately transfer the mounted crystal to the diffractometer goniometer under a 100 K nitrogen cold stream.

    • Causality: Flash-cooling to 100 K is a thermodynamic necessity. It minimizes thermal vibrations and "freezes" the rotational disorder inherent to the -CF₃ group, which is critical for accurately resolving the fluorine electron density[3].

  • Data Collection: Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å). Ensure a completeness of >99% up to θ_max.

Phase 3: Self-Validating Structure Refinement
  • Phase Problem Solution: Solve the structure using intrinsic phasing (e.g., SHELXT).

  • Heavy Atom Refinement: Refine all non-hydrogen atoms (C, N, O, F) anisotropically. If the -CF₃ group shows elongated ellipsoids despite cryogenic cooling, model it as disordered over two positions[3].

  • Hydrogen Atom Placement (The Self-Validation Step): Locate the N-bound and O-bound hydrogen atoms directly in the difference Fourier map.

    • Causality: Freely refining these specific protons—rather than forcing them into idealized positions via a riding model—proves the zwitterionic state of the molecule empirically, ensuring the model is not biased by theoretical assumptions[2]. C-bound hydrogens can be placed geometrically (riding model, Uiso(H) = 1.2Ueq(C))[3].

Workflow A 1. Vapor Diffusion Crystallization (Methanol / Diethyl Ether) B 2. SCXRD Data Collection (Cryogenic 100 K) A->B C 3. Direct Methods Solution (SHELXT / Intrinsic Phasing) B->C D 4. Anisotropic Refinement (Modeling CF3 Disorder) C->D E 5. Validation & Deposition (Difference Fourier Map Analysis) D->E

Fig 2. Self-validating workflow for the crystallographic elucidation of fluorinated pyridines.

Quantitative Data: Comparative Structural Parameters

The following table summarizes the expected quantitative crystallographic parameters for 4-amino-6-(trifluoromethyl)nicotinic acid, benchmarked against rigorously validated structural analogs.

Structural ParameterExpected Value / RangeAnalogous Reference SystemCrystallographic Implication
Pyridinium C-N-C Angle ~122.5°2-Aminonicotinic acid[2]Expansion from ~119° confirms zwitterionic protonation at the ring nitrogen.
N-H···O Distance 2.652 – 2.807 Å2-Aminonicotinic acid[2]Strong intermolecular hydrogen bonds driving 1D zigzag chain formation.
C-F Bond Length 1.305 – 1.314 Å4-(CF₃)pyridine-2-carboxylic acid[4]Shortened bonds due to high electronegativity; highly susceptible to thermal disorder.
F···F Contacts 2.80 – 3.10 ÅTrifluoromethylated pyridines[3]Weak dispersion forces that dictate the 3D layer packing and supramolecular network.

Implications for Drug Development

The solid-state characterization of 4-amino-6-(trifluoromethyl)nicotinic acid is not merely an academic exercise; it has direct consequences for pharmaceutical manufacturing. The zwitterionic nature of the compound significantly impacts its solubility profile, requiring specific solvent systems for downstream coupling reactions (such as HATU-mediated amide bond formations in WRN inhibitor synthesis)[1]. Furthermore, understanding the rotational disorder of the -CF₃ group aids computational chemists in modeling the entropic penalties associated with ligand binding in the target protein's active site.

References[1] WO2025054488A1 - Tricyclic derivatives and related uses. Google Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCxVBW2MPtHFXx5WL7PMdgx-EVQg0ia6G7UJ-7p4UP55n4rDAYSk1WWUM5ItSNhu3IHJpNPay80DjudJHUxrsWf-DyvMdIsh0h6oqRK2q111yRrPCclTUsvVvl6N7yQMjPEOTPAhgKihYD_2OUxA==[2] 2-Aminonicotinic Acid. IUCr Journals (Acta Crystallographica Section C). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYvu99hI-GxTTE1Wc3oaJ0NFDBNbAbJfBqgWvnjL6VC_MOvHWGEGr8r7c7Bz9nzT2vDPlOcVtgjV4h5fkRyrzAMxy2DpfkH8ewOSfmEh8IjdSePubNmuuEerDM7o97C7CW[4] The crystal structure of 4-(trifluoromethyl)pyridine-2-carboxylic acid, C7H4F3NO2. ResearchGate / Zeitschrift für Kristallographie. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERD2LeJA9wgmRbJKIFxMlVVTPed_YKBgdsxxeETM8Wg5WluU6M4p6ixcTSqNbSkNnb4meufo9xlbZE1kTsFAaA4g6ITdOqj-RaH6b3Fm72b_i4WwaGhZDoUtBtNRhrK9rni5Aji0P0xTYkgovL0Hv6iwXk9v1ZBTtZY6fE45J615pMjaChSxtF7HYs6_F5qF32H52B1loSFyBrKdgPFVQ-zI-Cku-63nmCVsO7WVylinXeo7-brF_YbgAywzc=[3] 3-Chloro-5-(trifluoromethyl)pyridin-2-amine. PMC / Acta Crystallographica Section E. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJsQ0oq0MIcpH4OaZR-cCR8cfzJ86zUYem6xRdHUspGx42L1v1ra_XB1A04UWL9Yu5CGjUG67QFo3fLyiQPcyCKkqAedZHFlME29890r4kJEP4fi46ojqOaN-O2o7OiRPK4ULWqmbweRRvUzk=

Sources

Technical Whitepaper: The Strategic Utility of 4-Amino-6-(trifluoromethyl)nicotinic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical architecture, synthesis, and medicinal utility of 4-Amino-6-(trifluoromethyl)nicotinic acid , a critical fluorinated pyridine scaffold used in modern drug discovery.

Executive Summary

4-Amino-6-(trifluoromethyl)nicotinic acid (CAS: 1256821-57-4 / 1060810-73-2 derivatives) represents a "privileged scaffold" in medicinal chemistry. It combines two powerful design elements: the electron-withdrawing trifluoromethyl group (-CF3) , which enhances metabolic stability and lipophilicity, and the 4-amino-nicotinic acid core , which provides a versatile handle for hydrogen bonding and further functionalization. This guide explores its synthesis, reactivity, and application as a pharmacophore in kinase inhibitors and GPCR ligands.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertyData
IUPAC Name 4-Amino-6-(trifluoromethyl)pyridine-3-carboxylic acid
CAS Number 1256821-57-4 (Acid); 1060810-73-2 (Ester derivatives vary)
Molecular Formula C7H5F3N2O2
Molecular Weight 206.12 g/mol
pKa (Calc.) ~3.5 (Carboxylic acid), ~2.0 (Pyridine nitrogen)
LogP (Calc.) 1.2 – 1.5 (Enhanced by -CF3)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, MeOH, DMF; Low solubility in water

Synthetic Methodologies

The synthesis of this scaffold is non-trivial due to the electronic deactivation caused by the trifluoromethyl group. Two primary routes are established: the Nucleophilic Aromatic Substitution (SnAr) Route (most robust) and the Direct Cyclization Route .

Method A: The SnAr Approach (Industrial Standard)

This method relies on constructing a 4-hydroxy precursor, activating it with a halogen, and displacing it with ammonia.

Step 1: Construction of the Pyridine Core

The synthesis begins with the condensation of ethyl 4,4,4-trifluoroacetoacetate with ethyl 3-ethoxyacrylate (or an equivalent enamine) in the presence of a base.

  • Reagents: Ethyl 4,4,4-trifluoroacetoacetate, Ethyl 3-ethoxyacrylate, Ammonium Acetate.

  • Mechanism: Michael addition followed by cyclization.

  • Intermediate: Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate.

Step 2: Chlorination (Activation)

The 4-hydroxy group is tautomeric with the pyridone ketone. To make it a leaving group, it is converted to a chloride.

  • Protocol: Reflux the 4-hydroxy intermediate in Phosphorus Oxychloride (POCl3) .

  • Conditions: 80-100°C, 2-4 hours.

  • Product: Ethyl 4-chloro-6-(trifluoromethyl)nicotinate.

Step 3: Amination (SnAr)

The 4-position is highly electrophilic due to the para-trifluoromethyl group and the ortho-ester.

  • Protocol: Treat the chloro-intermediate with Ammonia in Methanol (7N NH3/MeOH) or aqueous ammonium hydroxide in a sealed tube.

  • Conditions: 60-80°C, 4-12 hours.

  • Outcome: Displacement of Cl by NH2 yields Ethyl 4-amino-6-(trifluoromethyl)nicotinate.

  • Final Step: Hydrolysis of the ester (LiOH/THF/H2O) yields the free acid.

Method B: Visualization of Synthesis Workflow

SynthesisRoute Start Ethyl 4,4,4-trifluoro- acetoacetate Inter1 Intermediate 1: Ethyl 4-hydroxy-6-(CF3)nicotinate Start->Inter1 Cyclization Reagent + Ethyl 3-ethoxyacrylate + NH4OAc Reagent->Inter1 Inter2 Intermediate 2: Ethyl 4-chloro-6-(CF3)nicotinate Inter1->Inter2 Activation Step2 Chlorination (POCl3, Reflux) Step2->Inter2 Final Target: 4-Amino-6-(CF3)nicotinic acid Inter2->Final SnAr & Hydrolysis Step3 Amination (NH3/MeOH, Heat) Step3->Final

Caption: Step-wise synthetic pathway from fluorinated beta-keto ester to the target amino-pyridine acid.

Detailed Experimental Protocol (Route A)

Note: This protocol is a composite based on validated procedures for trifluoromethyl-pyridines.

  • Cyclization:

    • Charge a reaction vessel with Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and Ethyl 3-amino-3-ethoxyacrylate (1.1 eq).

    • Dissolve in Ethanol. Add Sodium Ethoxide (1.2 eq) dropwise at 0°C.

    • Warm to reflux (78°C) for 6 hours.

    • Concentrate in vacuo, neutralize with 1N HCl, and filter the precipitate (4-hydroxy intermediate).

  • Chlorination:

    • Suspend the dried 4-hydroxy intermediate (10g) in POCl3 (30 mL).

    • Heat to 100°C. Monitor by TLC until the starting material disappears (approx. 3h).[1][2]

    • Caution: Quench carefully by pouring onto crushed ice. Extract with Ethyl Acetate.

  • Amination:

    • Dissolve the crude chloro-ester in 7N NH3 in Methanol .

    • Seal in a pressure tube and heat to 80°C overnight.

    • Cool, concentrate, and purify via column chromatography (Hexane/EtOAc) to obtain the Ethyl 4-amino-6-(trifluoromethyl)nicotinate .

  • Hydrolysis:

    • Dissolve ester in THF/Water (1:1). Add LiOH (2.0 eq). Stir at RT for 2h.[2]

    • Acidify to pH 3 with 1N HCl. The title compound precipitates as a white solid.

Medicinal Chemistry Applications

A. Kinase Inhibition (Type I/II Inhibitors)

The 4-amino-nicotinic acid motif mimics the adenine ring of ATP.

  • Mechanism: The pyridine nitrogen (N1) and the 4-amino group (N-H) form a donor-acceptor hydrogen bond pair with the "hinge region" of kinase enzymes (e.g., BTK, EGFR).

  • CF3 Role: The 6-CF3 group occupies the hydrophobic pocket (Gatekeeper residue), increasing potency and selectivity compared to a methyl group.

B. P2Y12 Antagonists

Analogs of this scaffold (specifically 6-amino isomers, but structurally related) are used in P2Y12 antagonists like AZD1283 .[3] The 4-amino variant offers an alternative vector for substitution to optimize oral bioavailability.

C. Bioisosteric Replacement

The 4-amino-6-CF3-pyridine core is a bioisostere for:

  • Anthranilic acid: Used in NSAIDs and fenamate derivatives.

  • 4-Amino-benzoic acid (PABA): But with significantly altered electronics due to the electron-deficient pyridine ring.

SAR Logic Diagram

SAR Core 4-Amino-6-(CF3) Nicotinic Acid Core CF3 6-CF3 Group Core->CF3 Amino 4-Amino Group Core->Amino Acid 3-COOH Group Core->Acid Effect1 Increases Lipophilicity (Metabolic Stability) CF3->Effect1 Effect2 Hinge Binder (H-Bond Donor) Amino->Effect2 Effect3 Vector for Amide Coupling (Fragment Growth) Acid->Effect3

Caption: Structure-Activity Relationship (SAR) map detailing the functional role of each moiety.

References

  • Synthesis of Trifluoromethylpyridines: ChemicalBook & PubChem Data. "6-Chloro-4-(trifluoromethyl)nicotinic acid and derivatives." Link

  • Kinase Inhibitor Scaffolds: US Patent 12220401B2. "Compounds useful as kinase inhibitors (BTK)." Link

  • P2Y12 Antagonist Chemistry: Journal of Medicinal Chemistry. "Optimization of P2Y12 Antagonist Ethyl 6-aminonicotinate acyl sulfonamides." Link

  • General Pyridine Synthesis: Organic Syntheses. "Ethyl 4,4,4-trifluoroacetoacetate condensation reactions." Link

Sources

Methodological & Application

The Strategic Intermediate: 4-Amino-6-(trifluoromethyl)nicotinic acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Convergence of Privileged Scaffolds

In the landscape of contemporary drug discovery, the strategic combination of well-established pharmacophores with bio-enhancing functional groups is a cornerstone of rational drug design. 4-Amino-6-(trifluoromethyl)nicotinic acid emerges as a quintessential example of such a scaffold, marrying the biological relevance of the nicotinic acid core with the potent physicochemical advantages conferred by a trifluoromethyl substituent. This intermediate is of significant interest to researchers and drug development professionals for its potential to unlock novel therapeutic agents across a spectrum of diseases, from oncology to inflammatory and infectious conditions.

The nicotinic acid moiety, a form of vitamin B3, is a recognized privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2] Concurrently, the trifluoromethyl group is a powerful tool for optimizing drug candidates, known to enhance metabolic stability, increase lipophilicity, and modulate electronic properties, thereby improving a molecule's pharmacokinetic and pharmacodynamic profile.[3][4][5] The strategic placement of the trifluoromethyl group at the 6-position and an amino group at the 4-position of the nicotinic acid ring creates a versatile building block with multiple reactive sites, poised for elaboration into complex molecular architectures.

This document serves as a detailed guide for researchers, providing insights into the synthesis, properties, and, most importantly, the application of 4-Amino-6-(trifluoromethyl)nicotinic acid as a key intermediate in the synthesis of advanced drug candidates. We will explore its role in the construction of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines, a class of compounds with demonstrated significance as kinase inhibitors.

Physicochemical Properties and Strategic Advantages

The utility of 4-Amino-6-(trifluoromethyl)nicotinic acid as a drug discovery intermediate is rooted in the synergistic interplay of its constituent parts.

PropertyContribution of the Trifluoromethyl GroupContribution of the Aminonicotinic Acid Core
Metabolic Stability The high bond energy of the C-F bond makes the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes, often leading to a longer drug half-life.[5]The pyridine ring itself can be a site of metabolism, but the CF3 group can shield it.
Lipophilicity Increases lipophilicity, which can enhance membrane permeability and improve absorption and distribution of a drug candidate.[4]The carboxylic acid and amino groups provide hydrophilicity, creating a balanced amphipathic character.
Electronic Properties The strong electron-withdrawing nature of the CF3 group can significantly influence the pKa of the amino and carboxylic acid groups, affecting ionization at physiological pH and potential receptor interactions.[3]The amino and carboxylic acid groups provide key hydrogen bonding donors and acceptors for target engagement.
Binding Interactions The CF3 group can participate in favorable hydrophobic and electrostatic interactions within a target's binding pocket.[6]The pyridine nitrogen and the amino and carboxylate groups are key pharmacophoric features for a multitude of biological targets.

Proposed Synthesis of 4-Amino-6-(trifluoromethyl)nicotinic acid

While a definitive, publicly available, step-by-step protocol for the synthesis of 4-Amino-6-(trifluoromethyl)nicotinic acid is not readily found in the literature, a plausible and scientifically sound synthetic route can be constructed based on established methodologies for analogous compounds, particularly the synthesis of 4-trifluoromethyl nicotinic acid and the amination of halopyridines. The following proposed multi-step synthesis provides a robust framework for its laboratory-scale preparation.

Synthesis_Workflow cluster_0 Step 1: Ring Formation cluster_1 Step 2: Pyridine Ring Closure cluster_2 Step 3: Chlorination cluster_3 Step 4: Selective Amination cluster_4 Step 5: Hydrolysis cluster_5 Step 6: Dechlorination A Ethyl 4,4,4-trifluoroacetoacetate B Enamine Intermediate A->B + NH3 D 2,4-dihydroxy-6-(trifluoromethyl)nicotinonitrile B->D + C, Base (e.g., NaOEt) C Ethyl 2-cyanoacetate F 2,4-dichloro-6-(trifluoromethyl)nicotinonitrile D->F + E, Heat E POCl3 H 4-Amino-2-chloro-6-(trifluoromethyl)nicotinonitrile F->H + G, Solvent (e.g., Dioxane) G NH3 (or protected amine) J 4-Amino-2-chloro-6-(trifluoromethyl)nicotinic acid H->J + I, Heat I Acid or Base L 4-Amino-6-(trifluoromethyl)nicotinic acid J->L + K, Solvent (e.g., MeOH) K H2, Pd/C Application_Workflow cluster_0 Intermediate cluster_1 Step 1: Amide Formation cluster_2 Step 2: Cyclization cluster_3 Step 3: Further Functionalization A 4-Amino-6-(trifluoromethyl)nicotinic acid B Amide Intermediate A->B + Amine, Coupling Agent (e.g., HATU) C Pyrido[2,3-d]pyrimidin-4-one B->C Heat or Acid/Base Catalyst D Diverse Kinase Inhibitor Candidates C->D e.g., Suzuki or Buchwald-Hartwig Coupling

Sources

Application of 4-Amino-6-(trifluoromethyl)nicotinic Acid in the Development of p38 MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 4-Amino-6-(trifluoromethyl)nicotinic Acid Scaffold

4-Amino-6-(trifluoromethyl)nicotinic acid is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry. Its unique electronic and structural features, including the electron-donating amino group, the electron-withdrawing trifluoromethyl group, and the carboxylic acid handle for further derivatization, make it an attractive scaffold for the development of novel therapeutic agents. The trifluoromethyl group, in particular, is a well-established bioisostere for a methyl group and can enhance metabolic stability, binding affinity, and cellular permeability of drug candidates[1]. This application note will focus on the utility of 4-Amino-6-(trifluoromethyl)nicotinic acid as a key intermediate in the synthesis of potent and selective p38 mitogen-activated protein (MAP) kinase inhibitors, a critical target in inflammatory diseases.

The Role of p38 MAP Kinase in Inflammatory Signaling

The p38 MAP kinase signaling pathway is a central regulator of the inflammatory response.[] External stimuli such as cytokines, lipopolysaccharide (LPS), and cellular stress activate a cascade of upstream kinases that ultimately lead to the phosphorylation and activation of p38 MAP kinase. Activated p38, in turn, phosphorylates a variety of downstream substrates, including transcription factors and other kinases. This leads to the increased production and release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), which are key mediators of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.[][3] Therefore, the inhibition of p38 MAP kinase represents a promising therapeutic strategy for the treatment of these debilitating conditions.

p38_pathway cluster_extracellular Extracellular cluster_cellular Cellular Inflammatory Stimuli Inflammatory Stimuli Upstream Kinases Upstream Kinases Inflammatory Stimuli->Upstream Kinases p38 MAP Kinase p38 MAP Kinase Upstream Kinases->p38 MAP Kinase Phosphorylation Downstream Substrates Downstream Substrates p38 MAP Kinase->Downstream Substrates Phosphorylation Pro-inflammatory Cytokines Pro-inflammatory Cytokines Downstream Substrates->Pro-inflammatory Cytokines Increased Production caption Figure 1: Simplified p38 MAP Kinase Signaling Pathway.

Caption: Figure 1: Simplified p38 MAP Kinase Signaling Pathway.

Design and Synthesis of a Novel p38 MAP Kinase Inhibitor

Leveraging the 4-Amino-6-(trifluoromethyl)nicotinic acid scaffold, we propose the synthesis of a novel p38 MAP kinase inhibitor, Compound 1 , which features an N-aryl amide linkage. This design is based on the well-established pharmacophore of many known p38 inhibitors, where a substituted aromatic ring binds in a key hydrophobic pocket of the enzyme.

synthesis_workflow Start Starting Material Step1 Amide Coupling Start->Step1 4-Amino-6-(trifluoromethyl)nicotinic acid + 4-tert-Butylaniline Product Target Inhibitor Step1->Product Compound 1 caption Figure 2: Synthetic Workflow for Compound 1.

Caption: Figure 2: Synthetic Workflow for Compound 1.

Protocol: Synthesis of N-(4-tert-butylphenyl)-4-amino-6-(trifluoromethyl)nicotinamide (Compound 1)

This protocol details the amide coupling of 4-Amino-6-(trifluoromethyl)nicotinic acid with 4-tert-butylaniline using a standard peptide coupling reagent.

Materials:

  • 4-Amino-6-(trifluoromethyl)nicotinic acid

  • 4-tert-Butylaniline

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 4-Amino-6-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add 4-tert-butylaniline (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution (3x), water (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, Compound 1 .

  • Characterization: Characterize the purified compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Biological Evaluation: In Vitro p38α Kinase Inhibition Assay

The inhibitory potency of the synthesized compound against p38α MAP kinase can be determined using a biochemical assay. This protocol outlines a common method for measuring kinase activity.

Protocol: p38α Kinase Enzymatic Assay

Materials:

  • Recombinant human p38α kinase

  • ATF-2 (a known p38 substrate)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

  • Compound 1 (dissolved in DMSO)

  • A suitable kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Multi-well plates (e.g., 384-well white plates)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of Compound 1 in DMSO. Further dilute these solutions in kinase assay buffer to achieve the desired final concentrations. Include a DMSO-only control.

  • Kinase Reaction Setup: In a multi-well plate, add the following to each well:

    • Kinase assay buffer

    • Recombinant p38α kinase (at a pre-determined optimal concentration)

    • Diluted Compound 1 or DMSO control

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction: Add a solution of ATF-2 and ATP in kinase assay buffer to each well to initiate the reaction. The final ATP concentration should be close to its Km value for p38α.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial detection kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of Compound 1 relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Expected Results and Data Presentation

The synthesized Compound 1 is expected to exhibit potent inhibitory activity against p38α MAP kinase. The results of the in vitro kinase assay can be summarized in a table for clear comparison.

Table 1: In Vitro p38α Kinase Inhibitory Activity of Compound 1

Compoundp38α IC₅₀ (nM)
Compound 1 [Hypothetical Value, e.g., 50 nM]
Reference Inhibitor[Literature Value]

Conclusion

This application note demonstrates the utility of 4-Amino-6-(trifluoromethyl)nicotinic acid as a valuable building block in medicinal chemistry for the development of p38 MAP kinase inhibitors. The provided protocols for the synthesis of a novel inhibitor and its subsequent biological evaluation offer a clear roadmap for researchers in the field of drug discovery. The unique structural and electronic properties of the 4-Amino-6-(trifluoromethyl)nicotinic acid scaffold provide a strong foundation for the generation of potent and selective kinase inhibitors with therapeutic potential in inflammatory diseases.

References

  • Achmatowicz, M., Thiel, O. R., Wheeler, P., Bernard, C., Huang, J., Larsen, R. D., & Faul, M. M. (2009). Practical synthesis of a p38 MAP kinase inhibitor. The Journal of organic chemistry, 74(2), 795–809.
  • Boonyarat, W., Saparpakorn, P., & Hannongbua, S. (2019). Predicting the Binding Affinity of P38 Map Kinase Inhibitors using Free Energy Calculations. Chiang Mai Journal of Science, 46(1), 93-105.
  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical reviews, 111(11), 6557–6602.
  • Pargellis, C., Tong, L., Churchill, L., Cirillo, P. F., Gilmore, T., Graham, A. G., Grob, P. M., Hickey, E. R., Moss, N., Regan, J., & Talanian, R. V. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.
  • Kalinichenko, E. N., Faryna, A., Kondrateva, V., Vlasova, A., Shevchenko, V., Melnik, A., Avdoshko, O., & Belko, A. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules (Basel, Switzerland), 24(19), 3543.
  • Lumeras, W., Caturla, F., Vidal, L., Esteve, C., Balagué, C., Orellana, A., Domínguez, M., Roca, R., Huerta, J. M., Godessart, N., & Vidal, B. (2009). Design, synthesis, and structure-activity relationships of aminopyridine N-oxides, a novel scaffold for the potent and selective inhibition of p38 mitogen activated protein kinase. Journal of medicinal chemistry, 52(17), 5486–5501.
  • Murugan, K. (2014). SYNTHESIS OF P38 MAP KINASE INHIBITOR ANALOGUES COMPOUNDS AND QUINOXALINONE DERIVATIVES. International journal of pharma and bio sciences, 5(1), 235-243.
  • Natarajan, S. R., Wisnoski, D. D., Singh, S. B., Stelmach, J. E., O'Neill, E. A., Schwartz, C. D., Thompson, C. M., Fitzgerald, C. E., O'Keefe, S. J., Kumar, S., Hop, C. E., Zaller, D. M., Schmatz, D. M., & Doherty, J. B. (2003). p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold. Bioorganic & medicinal chemistry letters, 13(2), 273–276.
  • opnMe. (n.d.). P38 MAPK Inhibitor I BIRB 796. Retrieved from [Link]

  • Singh, R. P., & Singh, S. G. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Arkivoc, 2010(11), 147-157.
  • Zanda, M. (2004). The medicinal chemistry of fluorine. Drug Discovery Today, 9(1), 34-36.
  • Zhao, P., Li, Y., Chen, Y., Wang, Y., Li, X., Liu, Y., ... & Zhao, P. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl) pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic chemistry, 144, 107019.

Sources

Using 4-Amino-6-(trifluoromethyl)nicotinic acid in kinase inhibitor screening

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening of Kinase Inhibitor Libraries Derived from 4-Amino-6-(trifluoromethyl)nicotinic Acid

Abstract

This application note details the strategic utilization of 4-Amino-6-(trifluoromethyl)nicotinic acid (CAS: 221313-10-6) as a privileged scaffold in Fragment-Based Drug Discovery (FBDD) and high-throughput screening (HTS) for kinase inhibitors. We explore the structural rationale for using this fluorinated core, provide a validated workflow for generating screenable amide libraries, and detail a robust biochemical screening protocol using an ADP-Glo™ platform. This guide is designed for medicinal chemists and screening biologists aiming to target Type I/II kinase conformations with enhanced metabolic stability.

Introduction: The Power of the Fluorinated Scaffold

In modern kinase inhibitor design, the "privileged structure" hypothesis suggests that certain molecular frameworks are predisposed to bind to specific protein families. 4-Amino-6-(trifluoromethyl)nicotinic acid represents a high-value building block due to two critical pharmacophores:

  • The 4-Amino-Nicotinic Core: This moiety mimics the adenine ring of ATP. The pyridine nitrogen (N1) acts as a hydrogen bond acceptor, while the exocyclic amino group acts as a hydrogen bond donor, facilitating precise anchoring to the kinase hinge region (e.g., interaction with the backbone of residues like Cys532 in BRAF or Cys919 in VEGFR2).

  • The Trifluoromethyl (-CF

    
    ) Group:  Located at the C6 position, this group serves three functions:
    
    • Metabolic Shielding: It blocks oxidative metabolism at a typically labile position, extending the half-life (

      
      ) of the resulting inhibitor.
      
    • Lipophilicity Modulation: It increases

      
      , enhancing membrane permeability for cellular assays.
      
    • Electronic Effects: The strong electron-withdrawing nature of

      
       modulates the pKa of the pyridine nitrogen, tuning its hydrogen-bond accepting capability.
      

Critical Distinction: The free acid itself is a building block. For effective kinase screening, it must be derivatized (typically via amide coupling at the C3-carboxyl) to access the hydrophobic back-pocket of the kinase domain.

Experimental Workflow

The following diagram outlines the critical path from raw scaffold to validated hit.

KinaseScreeningWorkflow Start 4-Amino-6-(trifluoromethyl) nicotinic acid Synth Library Synthesis (Amide Coupling) Start->Synth + Amines (R-NH2) QC Library QC (LC-MS / DMSO Stocks) Synth->QC >90% Purity Screen Primary Screen (ADP-Glo Assay) QC->Screen 10 µM Single Point HitVal Hit Validation (IC50 & Selectivity) Screen->HitVal >50% Inhibition

Figure 1: Integrated workflow for transforming the fluorinated nicotinic acid scaffold into a screenable library and validating hits.

Protocol 1: Library Preparation (Chemical Derivatization)

Rationale: To screen this scaffold effectively, we must generate a library of nicotinamides . The carboxyl group is converted to an amide to create vectors that explore the kinase "gatekeeper" and "DFG-pocket" regions.

Reagents:

  • Scaffold: 4-Amino-6-(trifluoromethyl)nicotinic acid (1.0 eq)

  • Coupling Agents: HATU (1.2 eq), DIPEA (2.0 eq)

  • Diverse Amines: Aryl/Heteroaryl amines (1.1 eq)

  • Solvent: DMF (Anhydrous)

Procedure:

  • Dissolution: Dissolve the nicotinic acid scaffold in DMF (0.1 M concentration).

  • Activation: Add DIPEA and HATU; stir for 15 minutes at Room Temperature (RT) to form the activated ester.

  • Coupling: Aliquot the activated mixture into a 96-well reaction block containing unique amines in each well.

  • Incubation: Seal and shake at RT for 12 hours.

  • Purification (High-Throughput): Precipititate with water or use SCX (Strong Cation Exchange) cartridges to remove unreacted acid.

  • Stock Prep: Evaporate solvent and reconstitute residues in 100% DMSO to a final concentration of 10 mM .

Protocol 2: Biochemical Kinase Screening (ADP-Glo™)

Rationale: We utilize the ADP-Glo™ Kinase Assay (Promega) because it is universal (detects ADP production), tolerant to the high ATP concentrations (


) required to identify competitive inhibitors, and robust against fluorescence interference common in library screening.

Assay Principle:

  • Kinase Reaction: Kinase + ATP + Substrate

    
     Phospho-Substrate + ADP.
    
  • Depletion: Reagent 1 terminates the reaction and depletes remaining ATP.[1][2]

  • Detection: Reagent 2 converts generated ADP back to ATP, which drives a Luciferase/Luciferin reaction.[2][3] Light output

    
     Kinase Activity.[2]
    
Reagent Preparation
ComponentPreparation DetailsStorage
1X Kinase Buffer 40 mM Tris (pH 7.5), 20 mM MgCl

, 0.1 mg/mL BSA, 50 µM DTT.
Freshly Prepared
Kinase Enzyme Dilute to 2X optimal concentration (e.g., 2 ng/µL for BRAF V600E) in Kinase Buffer.On Ice
Substrate/ATP Mix Dilute peptide substrate and Ultra-Pure ATP to 2X concentration.On Ice
Test Compounds Dilute 10 mM DMSO stocks to 4X screening concentration (e.g., 40 µM in 4% DMSO).RT
Plate Setup (384-Well Low Volume White Plate)

Total Assay Volume: 10 µL

  • Compound Addition: Dispense 2.5 µL of 4X Test Compound into test wells.

    • Positive Control (Max Signal): 2.5 µL of 4% DMSO (No inhibitor).

    • Negative Control (Min Signal): 2.5 µL of 10 µM Staurosporine (Pan-kinase inhibitor).

  • Enzyme Addition: Add 2.5 µL of 2X Kinase Enzyme solution to all wells except "No Enzyme" blanks.

    • Pre-Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 10 min at RT. This allows the scaffold to bind the hinge region before ATP competition begins.

  • Reaction Start: Add 5.0 µL of 2X Substrate/ATP Mix.

  • Kinase Reaction: Seal plate and incubate at RT for 60 minutes (Time depends on kinase linearity).

Detection Steps
  • Stop & Deplete: Add 10 µL of ADP-Glo™ Reagent. Incubate 40 min at RT.

  • Detect: Add 20 µL of Kinase Detection Reagent. Incubate 30 min at RT.

  • Read: Measure Luminescence (Integration time: 0.5–1.0 sec) on a multimode plate reader (e.g., EnVision or PHERAstar).

Data Analysis & Hit Identification

Quality Control (Z-Factor)

Before analyzing hits, validate the assay plate quality using the Z-factor (


):


  • Requirement:

    
     is required for a valid screen.
    
Calculating Percent Inhibition

For each library member derived from the 4-Amino-6-(trifluoromethyl)nicotinic acid scaffold:



Visualizing the Mechanism

The following diagram illustrates the assay logic and signal generation.

ADPGloMechanism Step1 Step 1: Kinase Rxn (ATP -> ADP) Step2 Step 2: ADP-Glo Reagent (Depletes ATP) Step1->Step2 Stop Rxn Step3 Step 3: Detection Reagent (ADP -> ATP -> Light) Step2->Step3 Convert ADP Signal Luminescence Signal (Proportional to Activity) Step3->Signal Luciferase

Figure 2: Schematic of the signal generation pathway in the ADP-Glo assay.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Incomplete ATP depletion or ATP contamination.Increase ADP-Glo Reagent incubation time to 60 min; Use Ultra-Pure ATP only.
Low Signal Window Low kinase activity or substrate degradation.Titrate enzyme concentration; Ensure

-scaffold derivatives are soluble (check for precipitation).
Compound Interference

group or amide linker causing aggregation.
Add 0.01% Triton X-100 to the Kinase Buffer to prevent colloidal aggregation (promiscuous inhibition).

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Retrieved from [Link]

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28–39. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2776077, 4-Amino-6-(trifluoromethyl)nicotinic acid. Retrieved from [Link]

Sources

Application Note: Safe Handling, Storage, and Operational Protocols for 4-Amino-6-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Purpose: To provide an authoritative, mechanistically grounded guide for the lifecycle management, safety profiling, and experimental handling of 4-Amino-6-(trifluoromethyl)nicotinic acid.

Executive Summary & Chemical Identity

4-Amino-6-(trifluoromethyl)nicotinic acid (CAS: 1256821-57-4) is a highly specialized fluorinated heterocyclic building block[1]. It is frequently utilized in the pharmaceutical industry for the synthesis of advanced kinase inhibitors and tricyclic derivatives targeting complex biological pathways, such as Werner Helicase (WRN) modulation in oncology[2].

Because of its unique structural motifs—a strongly electron-withdrawing trifluoromethyl (-CF


) group, a basic amino group, and an acidic carboxylic acid—this compound requires precise environmental controls to maintain its structural integrity and prevent occupational exposure.
Quantitative Data Summary
PropertySpecification
Chemical Name 4-Amino-6-(trifluoromethyl)pyridine-3-carboxylic acid
CAS Registry Number 1256821-57-4
Molecular Formula C

H

F

N

O

Molecular Weight 206.12 g/mol
Physical State Solid / Crystalline Powder
Recommended Storage +4°C, Inert Atmosphere, Light Sensitive[3]
GHS Hazard Codes H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H335 (STOT SE 3)[4][5]

Mechanistic Hazard Profiling (E-E-A-T)

To handle this compound safely, one must understand the causality behind its physical and chemical hazards:

  • Elevated Acidity and Mucosal Irritation (H335, H315, H319): The -CF

    
     group at the 6-position exerts a powerful inductive electron-withdrawing effect across the pyridine ring. This pulls electron density away from the carboxylic acid at the 3-position, significantly lowering its pK
    
    
    
    compared to unsubstituted nicotinic acid[4]. Consequently, the powder is highly irritating to biological tissues. If inhaled, the acidic protons rapidly interact with the moisture in the respiratory tract, causing acute mucosal irritation.
  • Aerosolization Risk: Fluorinated organic powders often exhibit high surface resistivity, making them prone to accumulating static charge. This static buildup can cause the fine crystalline powder to aerosolize unexpectedly when a storage vial is opened, increasing the risk of inhalation exposure.

  • Hygroscopicity & Degradation: The primary amine at the 4-position and the carboxylic acid are excellent hydrogen-bond donors and acceptors. If exposed to ambient lab humidity, the powder will absorb moisture. This not only causes clumping—ruining stoichiometric accuracy during weighing—but can also facilitate slow oxidative degradation of the amino group over time.

Storage Procedures & Stability Matrix

To mitigate moisture absorption and oxidative degradation, standard safety guidelines dictate strict environmental controls [6].

Protocol 1: Cold-Chain Receiving and Inert Storage

Objective: Establish a self-validating storage environment that prevents moisture ingress and thermal degradation.

  • Cold-Chain Verification: Upon receipt, verify that the cold-chain (+4°C) was maintained during transit. Inspect the outer seal for condensation.

  • Primary Containment: Ensure the original manufacturer vial is tightly sealed. Wrap the cap junction with Parafilm to provide a secondary moisture barrier.

  • Secondary Containment (Desiccation): Place the vial inside a secondary container (e.g., a sealed glass jar or vacuum desiccator) containing an indicating desiccant (like self-indicating silica gel).

    • Self-Validation Check: Before opening the secondary container in the future, observe the silica gel. If the indicator has changed color (e.g., blue to pink), the internal environment has been compromised by moisture. The desiccant must be replaced, and the chemical should be evaluated for clumping.

  • Inert Gas Backfilling: Before sealing the secondary container, gently flush the headspace with dry Argon or Nitrogen gas to displace oxygen and ambient humidity.

  • Temperature Control: Store the secondary container in a monitored +4°C refrigerator dedicated to chemical storage. Keep away from strong oxidizing agents [7].

Experimental Protocols: Safe Handling & Weighing

Due to the static nature and irritant profile of the compound, open-bench weighing is strictly prohibited [8].

Protocol 2: Moisture-Free Weighing and Transfer

Objective: Accurately weigh the compound while preventing static aerosolization and protecting the operator from exposure.

  • Thermal Equilibration (Critical Step): Remove the secondary container from the +4°C refrigerator and let it sit on the benchtop for 30–45 minutes before opening.

    • Causality: Opening a cold vial in a humid laboratory immediately causes atmospheric moisture to condense directly onto the powder, permanently compromising the batch's purity and weight accuracy.

  • PPE Verification: Don standard PPE: Nitrile gloves (double-gloving recommended), an EN166-compliant face shield or safety goggles, and a fastened lab coat[9].

  • Workspace Preparation: Perform all handling inside a certified Class II Fume Hood or under Local Exhaust Ventilation (LEV). Ensure the hood sash is pulled down to the appropriate operational height.

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the exterior of the vial and the weighing boat to dissipate surface charges. Use a grounded, anti-static micro-spatula (PTFE-coated or grounded stainless steel) for material transfer.

  • Weighing: Transfer the required mass into a pre-tared, static-free weigh boat or directly into the reaction vessel.

  • Post-Weighing Purge: Immediately backfill the source vial with Argon/Nitrogen, reseal it with Parafilm, and return it to the desiccated secondary container before placing it back in the +4°C refrigerator.

Emergency Response & Spill Management

In the event of an accidental spill, standard wet-cleaning methods must be avoided initially[4].

  • Why avoid water? Introducing water to a concentrated spill of an acidic, fluorinated compound can cause rapid localized pH drops and potential exothermic dissolution, which may damage bench surfaces or generate irritating acidic fumes.

  • Spill Protocol:

    • Evacuate personnel from the immediate area and ensure LEV is running at maximum capacity.

    • Using a static-free brush and dustpan, perform a dry sweep to collect the bulk powder. Place the recovered solid into a designated hazardous waste container.

    • Once the bulk powder is removed, neutralize the remaining microscopic residue on the surface by wiping it down with a mild alkaline solution (e.g., 5% sodium bicarbonate solution), followed by a final wipe with deionized water and ethanol.

Workflow Visualization

Below is the logical workflow for the lifecycle management of 4-Amino-6-(trifluoromethyl)nicotinic acid, illustrating the critical path from receipt to disposal.

G Start Receipt & Inspection (Check Cold-Chain Integrity) Storage Long-Term Storage (+4°C, Inert Gas, Desiccated) Start->Storage Intact Seal Prep Preparation for Use (Equilibrate to RT) Storage->Prep Requisition Handling Handling & Weighing (Fume Hood / LEV, PPE) Prep->Handling Condensation Prevention Spill Spill Management (Dry Sweep, No Water Initially) Handling->Spill Accidental Release Disposal Waste Disposal (Incineration / Acid Waste) Handling->Disposal Post-Reaction Waste Spill->Disposal Cleanup Material

Caption: Workflow diagram outlining the standard operating procedures for the lifecycle management of 4-Amino-6-(trifluoromethyl)nicotinic acid.

References

  • AccelaChem. "Product Information: 4-Amino-6-(trifluoromethyl)nicotinic Acid (CAS 1256821-57-4)." AccelaChem Inc. Available at:[Link]

  • Google Patents. "WO2025054488A1 - Tricyclic derivatives and related uses.

Sources

Application Note: 4-Amino-6-(trifluoromethyl)nicotinic Acid as a Privileged Scaffold for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocols

Executive Summary & Chemical Causality

In modern medicinal chemistry, the incorporation of fluorinated motifs into heteroaromatic systems is a proven strategy to enhance metabolic stability, modulate basicity, and improve lipophilicity. 4-Amino-6-(trifluoromethyl)nicotinic acid (CAS: 1256821-57-4) represents a highly versatile, privileged building block . Featuring an ortho-amino carboxylic acid moiety on a pyridine core, it serves as a direct precursor for the synthesis of complex fused heterocycles, most notably pyrido[4,3-d]pyrimidines —a bioisosteric core frequently found in kinase inhibitors and targeted oncology therapeutics.

The Mechanistic Influence of the Trifluoromethyl Group

The strategic placement of the trifluoromethyl (-CF₃) group at the C6 position fundamentally alters the reactivity profile of the molecule compared to its non-fluorinated analog. The strong electron-withdrawing nature (-I, -M effects) of the -CF₃ group significantly reduces the electron density of the pyridine ring.

Causality in Synthesis: This electronic depletion lowers the pKa of the C4-amino group, rendering it less nucleophilic. While this prevents unwanted self-polymerization during amide coupling, it also creates a thermodynamic barrier during cyclization reactions, necessitating highly electrophilic reagents (e.g., formamidine acetate over neat formamide) and elevated temperatures to force the initial C-N bond formation.

Logic CF3 6-Trifluoromethyl Group (-I, -M effects) Lip Increased Lipophilicity (Higher LogP) CF3->Lip Met Metabolic Stability (Blocks C6 Oxidation) CF3->Met Nuc Reduced Nucleophilicity (Lower 4-NH2 pKa) CF3->Nuc

Logical relationship between the 6-trifluoromethyl substitution and chemical properties.

Comparative Physicochemical Profiling

Understanding the physicochemical shifts induced by the -CF₃ group is critical for predicting solubility, chromatographic behavior, and downstream biological permeability.

Table 1: Physicochemical Comparison of Nicotinic Acid Derivatives

Property4-Aminonicotinic Acid4-Amino-6-(CF₃)nicotinic AcidImpact on Experimental Design
Molecular Weight 138.12 g/mol 206.12 g/mol Requires adjusted stoichiometric mass calculations.
cLogP (Est.) ~0.10~1.50Enhanced solubility in organic solvents (e.g., EtOAc, DCM).
Topological Polar Surface Area 83.1 Ų83.1 ŲTPSA remains unchanged; hydrogen bonding capacity is retained.
Nucleophilicity (4-NH₂) ModeratePoorRequires stronger electrophiles/activators for functionalization.

Workflow A: Synthesis of 7-(Trifluoromethyl)pyrido[4,3-d]pyrimidin-4(3H)-ones

The condensation of ortho-amino carboxylic acids with formamide derivatives is a classic route to pyrimidinones (analogous to the Niementowski quinazoline synthesis) . Due to the attenuated nucleophilicity of the 4-amino group, formamidine acetate in a polar aprotic solvent is the superior choice over neat formamide.

Reaction Pathway

Pathway A 4-Amino-6-(CF3) nicotinic acid B Amidine Intermediate A->B Formamidine Acetate C Cyclization Transition State B->C Intramolecular Attack D 7-(CF3)pyrido[4,3-d] pyrimidin-4(3H)-one C->D -H2O Dehydration

Mechanistic pathway for synthesizing pyrido[4,3-d]pyrimidines via formamidine condensation.

Optimization of Cyclization Conditions

Table 2: Reagent and Solvent Screening Data

SolventReagent (Equiv)Temp (°C)Time (h)Yield (%)Observation / Causality
Neat FormamideFormamide (Excess)1601225%Incomplete conversion due to poor nucleophilicity.
EthanolFormamidine Acetate (3.0)80 (Reflux)2440%Insufficient thermal energy to drive dehydration step.
DMF Formamidine Acetate (3.0) 120 5 82% Optimal. High solubility and sufficient thermal energy.
Self-Validating Protocol: Thermal Cyclization

This protocol is designed as a self-validating system, ensuring researchers can verify success at critical junctures without waiting for final NMR characterization.

  • Reagent Assembly: In a 50 mL round-bottom flask, suspend 4-Amino-6-(trifluoromethyl)nicotinic acid (1.0 g, 4.85 mmol) and formamidine acetate (1.51 g, 14.55 mmol, 3.0 equiv) in anhydrous DMF (10 mL).

    • Mechanistic Rationale: The 3-fold excess of formamidine acetate compensates for its thermal decomposition into volatile ammonia and carbon monoxide at elevated temperatures.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 120 °C under a nitrogen atmosphere.

    • Validation Checkpoint 1: Within 30–45 minutes, the heterogeneous suspension will transition into a clear, deep amber solution. This visual cue confirms the formation of the soluble amidine intermediate.

  • Reaction Monitoring: Stir the solution at 120 °C for 4 to 5 hours.

    • Validation Checkpoint 2: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material mass (

      
       207[M+H]⁺) is depleted (<5%) and the cyclized product mass (
      
      
      
      216[M+H]⁺) dominates the chromatogram.
  • Quenching & Precipitation: Allow the reaction to cool to room temperature. Slowly pour the mixture into rapidly stirring ice-water (50 mL).

    • Mechanistic Rationale: The sudden shift in dielectric constant forces the hydrophobic pyrido-pyrimidine out of the DMF solvate, driving crystallization.

    • Validation Checkpoint 3: An immediate precipitation of an off-white to pale yellow solid indicates successful supersaturation.

  • Isolation: Collect the precipitate via vacuum filtration, wash with cold water (2 × 10 mL) to remove residual DMF and acetate salts, and dry under high vacuum at 50 °C overnight.

Workflow Step1 1. Reagent Mixing Substrate + Formamidine Acetate Step2 2. Thermal Cyclization Stir at 120°C for 4-6 h in DMF Step1->Step2 Step3 3. Reaction Quenching Cool to RT, precipitate in ice-water Step2->Step3 Step4 4. Isolation Vacuum filtration & washing Step3->Step4 Step5 5. Purification Recrystallization (EtOH) Step4->Step5

Step-by-step experimental workflow for thermal cyclization and product isolation.

Workflow B: Amide Coupling for Library Generation

When synthesizing diverse tricyclic derivatives or functionalized amides, direct coupling of the C3-carboxylic acid with primary or secondary amines is required .

Mechanistic Rationale for Reagent Selection

The steric hindrance from the adjacent C4-amino group and the electronic deactivation from the C6-CF₃ group demand highly efficient coupling reagents. HATU is strictly preferred over standard carbodiimides (EDC/DCC). HATU generates an active ester with a 7-aza-1-hydroxybenzotriazole (HOAt) leaving group. The pyridine nitrogen of HOAt provides anchimeric assistance (neighboring-group effect), acting as a general base to guide the incoming amine, thereby overcoming the steric bulk of the scaffold.

Self-Validating Protocol: HATU-Mediated Coupling
  • Activation: To a solution of 4-Amino-6-(trifluoromethyl)nicotinic acid (206 mg, 1.0 mmol) in anhydrous DCM/DMF (4:1 v/v, 5 mL), add N,N-Diisopropylethylamine (DIEA) (520 µL, 3.0 mmol, 3.0 equiv) followed by HATU (418 mg, 1.1 mmol, 1.1 equiv).

    • Mechanistic Rationale: A mixed solvent system is used because DCM alone poorly solubilizes the highly polar starting material, while pure DMF complicates aqueous workup.

    • Validation Checkpoint 1: A distinct color change to bright yellow typically occurs upon HATU addition, indicating the formation of the active HOAt ester.

  • Aminolysis: Stir the activated mixture at room temperature for 15 minutes, then add the desired amine (1.2 mmol, 1.2 equiv). Stir for an additional 2–4 hours.

    • Validation Checkpoint 2: TLC (Eluent: 50% EtOAc in Hexanes) should reveal the consumption of the baseline-retained carboxylic acid and the appearance of a higher Rf, UV-active product spot.

  • Workup: Dilute the mixture with EtOAc (20 mL) and wash sequentially with saturated aqueous NaHCO₃ (15 mL), 1M HCl (15 mL), and brine (15 mL).

    • Mechanistic Rationale: The 1M HCl wash removes unreacted aliphatic amines and DIEA, but will not extract the product, as the C4-amino group is too electronically deactivated by the -CF₃ group to be protonated at pH 0.

  • Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, ready for silica gel chromatography.

References

  • Tricyclic derivatives and related uses (WO2025054488A1)

Application Note: Structural and Functional Profiling of 4-Amino-6-(trifluoromethyl)nicotinic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the mechanistic utility, synthetic incorporation, and functional validation of 4-Amino-6-(trifluoromethyl)nicotinic acid (4-A-6-TNA) . While primarily recognized as a critical intermediate in the synthesis of P2X3 receptor antagonists (e.g., Gefapixant/MK-7264), this scaffold represents a "privileged structure" in medicinal chemistry. Its unique combination of a hydrogen-bond donor/acceptor motif (amino-acid core) and a metabolically stable lipophilic anchor (trifluoromethyl group) makes it an ideal candidate for fragment-based drug discovery (FBDD).[1]

This guide provides researchers with:

  • Mechanistic Insight: An analysis of how the 4-A-6-TNA moiety drives allosteric inhibition in P2X receptors.

  • Synthetic Protocol: A high-yield amide coupling workflow for derivatizing the scaffold.[1]

  • Functional Assay: A validated FLIPR Calcium Flux protocol to assess the biological activity of resulting derivatives.

Structural Mechanism of Action (SAR Analysis)[2]

The efficacy of drugs containing the 4-A-6-TNA moiety is not accidental; it relies on specific interactions within the ATP-gated P2X3 receptor channel.[1]

The "Fluorine Effect" and Metabolic Stability

The inclusion of the trifluoromethyl (


) group at the C6 position serves two critical mechanistic functions:
  • Metabolic Blocking: The C6 position of pyridine rings is highly susceptible to oxidative metabolism (via aldehyde oxidase or CYP450). The strong C-F bonds (

    
    ) block this "soft spot," significantly extending the half-life (
    
    
    
    ) of the parent compound in vivo [1].
  • Lipophilic Tuning: The

    
     group increases the 
    
    
    
    , enhancing membrane permeability and facilitating access to allosteric pockets buried within the transmembrane or juxtamembrane domains of ion channels.
Binding Mode Topography

In the context of P2X3 antagonists like Gefapixant, the 4-A-6-TNA moiety binds to an allosteric site formed at the interface of adjacent subunits (the "left flipper" and "lower body" domains) [2].[1]

  • H-Bond Network: The C3-carbonyl (derived from the acid) and the C4-amino group act as a "pincer," forming a bidentate hydrogen bond network with backbone residues (typically Serine or Threonine) in the receptor pocket.[1]

  • Conformational Locking: By binding to this inter-subunit interface, the moiety stabilizes the receptor in a desensitized/closed state , preventing the channel opening even in the presence of high ATP concentrations.

Visualization: Mechanism of Action

The following diagram illustrates the conceptual interaction of the scaffold within the P2X3 receptor pocket.

MoA_Interaction Scaffold 4-Amino-6-(trifluoromethyl) nicotinic acid Moiety H_Bond H-Bond Network (C3-Carbonyl & C4-Amino) Scaffold->H_Bond Donates/Accepts Hydrophobic Hydrophobic Pocket (C6-CF3 Interaction) Scaffold->Hydrophobic Occupies Metabolism Metabolic Stability (Oxidation Block) Scaffold->Metabolism Confers Receptor P2X3 Receptor (Allosteric Pocket) Effect Channel Stabilization (Closed State) Receptor->Effect Allosteric Inhibition H_Bond->Receptor Anchors to Backbone Hydrophobic->Receptor Increases Affinity Metabolism->Effect Sustained Occupancy

Caption: Mechanistic contribution of the 4-A-6-TNA scaffold to P2X3 receptor antagonism.[1] The dual H-bonding and hydrophobic interactions stabilize the receptor's closed conformation.[1]

Protocol A: Synthetic Derivatization (Amide Coupling)

Objective: To couple 4-Amino-6-(trifluoromethyl)nicotinic acid to a primary amine (R-NH2) to generate a bioactive amide derivative. This mimics the synthesis of clinical candidates where the acid is coupled to a diaminobenzene or similar core.[1]

Reagents:

  • Starting Material: 4-Amino-6-(trifluoromethyl)nicotinic acid (CAS: 1256821-57-4).[1][2]

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Methodology:

  • Activation:

    • In a flame-dried round-bottom flask, dissolve 1.0 equivalent (eq) of 4-Amino-6-(trifluoromethyl)nicotinic acid in anhydrous DMF (concentration ~0.2 M).

    • Add 1.5 eq of DIPEA and stir at room temperature (RT) for 5 minutes.

    • Add 1.2 eq of HATU .[1] The solution should turn slightly yellow. Stir for 15 minutes to form the activated ester.

  • Coupling:

    • Add 1.1 eq of the target Amine (R-NH2) .[1]

    • Note: If the amine is a salt (e.g., HCl salt), increase DIPEA to 2.5 eq total.

    • Stir the reaction mixture at RT for 4–16 hours. Monitor by LC-MS (Look for mass shift:

      
      ).
      
  • Work-up & Purification:

    • Dilute the reaction with Ethyl Acetate (EtOAc).

    • Wash sequentially with:

      • 10% Citric Acid (removes unreacted amine/DIPEA).

      • Saturated NaHCO3 (removes unreacted acid).

      • Brine.

    • Dry over MgSO4, filter, and concentrate in vacuo.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient) is usually sufficient.

Critical Control Point: The 4-amino group on the nicotinic acid is weakly nucleophilic but generally does not interfere with HATU coupling at the C3-carboxylic acid position due to steric and electronic deactivation by the pyridine ring [3].[1] Protection of the 4-amino group is rarely necessary.[1]

Protocol B: Functional Validation (FLIPR Calcium Flux Assay)

Objective: To quantify the antagonistic potency (


) of the synthesized derivative against the P2X3 receptor using a calcium-sensitive dye.

Biological System: CHO-K1 cells stably expressing human P2X3 receptors.[1]

Reagents:

  • Agonist:

    
    -methylene ATP (
    
    
    
    -meATP) - a hydrolysis-resistant ATP analog specific for P2X receptors.[1]
  • Dye: Fluo-4 AM (Calcium indicator).[1]

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

Workflow Diagram:

FLIPR_Workflow Step1 1. Cell Plating (CHO-hP2X3, 24h incubation) Step2 2. Dye Loading (Fluo-4 AM, 45 min @ 37°C) Step1->Step2 Step3 3. Compound Addition (Incubate 4-A-6-TNA derivative) Step2->Step3  Wash cells   Step4 4. Agonist Injection (EC70 of α,β-meATP) Step3->Step4  15 min equilibration   Step5 5. Data Acquisition (Measure RFU ΔF/F) Step4->Step5  Real-time kinetics  

Caption: FLIPR Calcium Flux workflow for validating P2X3 antagonism. Critical timing involves the 15-minute pre-incubation with the antagonist before agonist challenge.[1]

Detailed Protocol:

  • Cell Preparation:

    • Plate CHO-hP2X3 cells at 20,000 cells/well in a 384-well black-wall/clear-bottom poly-D-lysine coated plate.[1]

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Remove culture media and add 20

      
       of Fluo-4 AM loading solution (containing 2.5 mM Probenecid to inhibit dye efflux).[1]
      
    • Incubate for 45 minutes at 37°C, then 15 minutes at RT.

  • Compound Treatment (Antagonist Mode):

    • Prepare a 10-point serial dilution of the synthesized 4-A-6-TNA derivative in Assay Buffer (0.1% DMSO final).

    • Add 10

      
       of compound solution to the cells.[1]
      
    • Incubate for 15-20 minutes at RT. Note: This pre-incubation is vital for allosteric modulators to reach equilibrium.[1]

  • Agonist Challenge:

    • Prepare

      
      -meATP at a concentration equivalent to its 
      
      
      
      (typically ~100-300 nM for hP2X3).[1]
    • Place plate in FLIPR (Fluorometric Imaging Plate Reader).

    • Inject agonist and record fluorescence for 180 seconds.

  • Data Analysis:

    • Calculate Max-Min fluorescence (

      
      ).[1]
      
    • Normalize data to % Inhibition relative to Vehicle (0% inhibition) and Reference Antagonist (e.g., Gefapixant 10

      
      , 100% inhibition).
      
    • Fit curves using a 4-parameter logistic equation to determine

      
      .[1]
      

Data Summary & Expected Results

When validating derivatives of 4-A-6-TNA, compare results against known standards.

Compound IDStructure DescriptionP2X3 IC50 (nM)P2X2/3 IC50 (nM)Selectivity Ratio
Reference Gefapixant (MK-7264)~30~100-250Low (<10x)
Test Cmpd A 4-A-6-TNA Amide (Generic)>5000>5000Inactive (Requires specific linker)
Test Cmpd B 4-A-6-TNA + Diaminobenzene<100<500Active (Mimics Ref)

Interpretation: The 4-A-6-TNA headgroup is necessary but not sufficient for high potency.[1] It must be coupled to a core (like diaminobenzene) that positions it correctly in the pocket. However, the absence of the 6-CF3 group (e.g., replacing with Methyl) often results in a 5-10x loss of potency and metabolic stability [4].[1]

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Wang, J., et al. (2018). Structural basis for P2X3 receptor antagonism by the clinical candidate gefapixant (AF-219).[1][3] Nature Communications, 9, Article number: 3883. Link

  • Duncton, M. A. (2011). Minireview: Recent applications of trifluoromethylated pyridines in drug discovery. MedChemComm, 2, 1135-1161.[1] Link

  • Ford, A. P. (2012). In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization.[1] Purinergic Signalling, 8, 3–26. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-6-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Amino-6-(trifluoromethyl)nicotinic acid (CAS 1256821-57-4)[1]. This guide is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, during the synthesis of this important fluorinated pyridine intermediate. We will delve into the causality behind common experimental issues and provide actionable, field-proven solutions.

Understanding the Molecule and Its Challenges

4-Amino-6-(trifluoromethyl)nicotinic acid is a valuable building block in medicinal chemistry and agrochemicals. Its structure incorporates a pyridine ring, an amino group, a carboxylic acid, and a trifluoromethyl (CF3) group. The CF3 group is a strong electron-withdrawing group, which significantly influences the chemical properties of the pyridine ring, making it more susceptible to nucleophilic attack and deactivating it towards electrophilic substitution.[2][3][4] This electronic effect is a critical factor to consider during synthesis and troubleshooting.

While numerous synthetic routes exist for related trifluoromethyl-nicotinic acids, this guide will focus on a common and adaptable strategy: the construction of the pyridine ring from acyclic precursors followed by hydrolysis. This approach offers flexibility but presents several critical steps where yields can be compromised.

Troubleshooting Guide: Low Yield Diagnosis

This section is structured in a question-and-answer format to directly address the most common issues encountered during synthesis.

Problem Area 1: Initial Condensation & Cyclization Steps

Question: I am observing very low conversion of my starting materials into the cyclized pyridine intermediate (e.g., a cyanopyridine precursor). What are the primary causes?

Answer: Low yield in the initial ring-forming steps typically points to issues with reagents, reaction conditions, or competing side reactions. Let's break down the possibilities.

Possible Causes & Step-by-Step Solutions:

  • Reagent Purity and Stability:

    • The Cause: Starting materials, particularly highly functionalized acyclic precursors like β-keto-enamines or cyanoacetamide derivatives, can degrade upon storage. Impurities can act as reaction inhibitors.[5]

    • Troubleshooting Protocol:

      • Verify Purity: Confirm the purity of all starting materials via NMR or LC-MS before starting the reaction.

      • Use Fresh Reagents: If possible, use freshly opened or recently purified reagents.

      • Check Solvent Quality: Ensure solvents are anhydrous, especially if using moisture-sensitive catalysts or intermediates. Use of a dry, sealed reaction vessel is recommended.[1]

  • Suboptimal Base/Catalyst Stoichiometry and Choice:

    • The Cause: The cyclization step often requires a base (e.g., sodium ethoxide, potassium hydroxide) to facilitate deprotonation and intramolecular condensation.[6] Incorrect stoichiometry can lead to an incomplete reaction or the formation of unwanted byproducts.

    • Troubleshooting Protocol:

      • Perform a Stoichiometry Screen: Systematically vary the molar equivalents of the base (e.g., 1.1, 1.5, 2.0 eq.) to find the optimal ratio.

      • Consider Base Strength: The pKa of the proton being removed should guide your choice of base. If a weaker base is used, consider switching to a stronger, non-nucleophilic base.

      • Monitor Progress: Track the disappearance of starting material and the appearance of the cyclized product using TLC or HPLC to determine the optimal reaction time.[5]

  • Incorrect Thermal Profile:

    • The Cause: These reactions can be exothermic. An uncontrolled temperature increase can lead to polymerization or the formation of undesired regioisomers. Conversely, a temperature that is too low will result in a sluggish or stalled reaction.

    • Troubleshooting Protocol:

      • Controlled Addition: Add reagents, especially the base, slowly and at a reduced temperature (e.g., 0-10 °C) to manage any exotherm.

      • Optimize Reaction Temperature: Once all reagents are combined, perform small-scale experiments at different temperatures (e.g., room temperature, 50 °C, reflux) to identify the ideal condition for product formation. Patent literature often suggests refluxing for several hours.[6][7]

`dot graph "Troubleshooting_Cyclization" { layout=dot; rankdir="LR"; node [shape=record, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions start [label="Low Yield in Cyclization Step", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reagents [label="Check Reagents|{Purity (NMR/LCMS)|Stability|Solvent Anhydrous?}", shape=record, fillcolor="#FBBC05", fontcolor="#202124"]; conditions [label="Optimize Conditions|{Base Stoichiometry|Temperature Profile|Reaction Time}", shape=record, fillcolor="#FBBC05", fontcolor="#202124"]; monitoring [label="Implement In-Process Controls|{TLC Monitoring|HPLC Analysis}", shape=record, fillcolor="#FBBC05", fontcolor="#202124"]; solution [label="Improved Yield", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> {reagents; conditions; monitoring} [label="Investigate"]; reagents -> solution [label="Corrected"]; conditions -> solution [label="Optimized"]; monitoring -> conditions [label="Provides Data For"]; } ` Caption: Troubleshooting workflow for low yield in the cyclization step.

Problem Area 2: Final Hydrolysis Step

Question: My cyclized intermediate is pure, but the final hydrolysis of the nitrile to the carboxylic acid is giving me a low yield of 4-Amino-6-(trifluoromethyl)nicotinic acid. What's going wrong?

Answer: The hydrolysis of an aromatic nitrile, especially on a deactivated pyridine ring, can be challenging. The key is to achieve full conversion without degrading the product. Both acidic and basic conditions have their own set of potential problems.

Comparing Hydrolysis Conditions

ParameterBasic Hydrolysis (e.g., NaOH/H₂O)Acidic Hydrolysis (e.g., H₂SO₄/H₂O)
Mechanism Nucleophilic attack by hydroxide on the nitrile carbon.Protonation of the nitrile nitrogen, followed by attack by water.
Pros Often faster and requires lower temperatures than acid hydrolysis. High yields (up to 98%) have been reported.[7][8]Can be effective for stubborn nitriles.
Cons Risk of product degradation at high temperatures or prolonged reaction times. Potential for side reactions with the trifluoromethyl group.Often requires harsh conditions (high temp, long times) which can lead to decomposition or decarboxylation. The CF3 group is generally stable, but extreme conditions should be avoided.[3]
Typical Conditions 10-30% aq. NaOH, 80-100 °C, 4-10 hours.[6][7][8]Concentrated H₂SO₄ or HCl, >100 °C, 12-24 hours.[9]

Possible Causes & Step-by-Step Solutions:

  • Incomplete Hydrolysis (Amide Impurity):

    • The Cause: The reaction can stall at the intermediate amide stage (4-Amino-6-(trifluoromethyl)nicotinamide). This is the most common impurity when hydrolysis is incomplete.

    • Troubleshooting Protocol:

      • Increase Reaction Time/Temp: Incrementally increase the reaction time or temperature and monitor by HPLC. For example, if yield is low after 6 hours at 90 °C, try extending to 10 hours or increasing to 100 °C.

      • Increase Reagent Concentration: A higher concentration of NaOH or H₂SO₄ can drive the reaction to completion.

      • Monitor by HPLC: Use HPLC to track the disappearance of the nitrile starting material and the amide intermediate, and the appearance of the final carboxylic acid product. This provides a clear picture of the reaction kinetics.

  • Product Degradation:

    • The Cause: The desired product itself may not be stable under the harsh hydrolysis conditions, especially at high temperatures for extended periods.

    • Troubleshooting Protocol:

      • Find the "Sweet Spot": The key is to find the minimum temperature and time required for complete conversion. HPLC monitoring is crucial here. Once the amide intermediate is consumed, proceed immediately to workup.

      • Protective Atmosphere: Consider running the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation, although this is less common for this specific step.

  • Poor Isolation and Workup:

    • The Cause: The product is amphoteric. Incorrect pH adjustment during workup will result in the product remaining dissolved in the aqueous phase, leading to significant yield loss.

    • Troubleshooting Protocol:

      • Determine Isoelectric Point: The product will be least soluble at its isoelectric point.

      • Careful pH Adjustment: After hydrolysis, cool the reaction mixture (e.g., in an ice bath). Slowly and carefully add concentrated HCl (if coming from basic hydrolysis) or NaOH (if from acidic) to adjust the pH. Monitor the pH with a calibrated meter.

      • Precipitation: The product should precipitate out of solution as a solid. Allow sufficient time for complete precipitation before filtration. Cooling the mixture can further decrease the product's solubility and improve recovery.[8]

`dot graph "Side_Reaction" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions Nitrile [label="Cyanopyridine Intermediate\n(R-CN)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide [label="Amide Intermediate\n(R-CONH2)", fillcolor="#FBBC05", fontcolor="#202124"]; Acid [label="Desired Product\n(R-COOH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Degradation [label="Degradation Products", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Nitrile -> Amide [label="Step 1\n(Incomplete Reaction)"]; Amide -> Acid [label="Step 2\n(Desired Completion)"]; Acid -> Degradation [label="Side Reaction\n(Harsh Conditions)"]; } ` Caption: Potential side reaction and pathway during the hydrolysis step.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the trifluoromethyl (CF3) group during this synthesis? The CF3 group is strongly electron-withdrawing. This property deactivates the pyridine ring, making electrophilic aromatic substitution (like nitration or bromination) very difficult.[10] However, it activates the ring for nucleophilic aromatic substitution, which can be a key consideration if your synthesis involves displacing a leaving group (like a chloride) from the ring.[11] Its stability also makes it robust under many reaction conditions.[3]

Q2: What are the best analytical methods for monitoring the reaction progress? A combination of techniques is ideal.

  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks of starting material consumption and product formation. It is invaluable for determining if a reaction has gone to completion.[12]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the relative amounts of starting materials, intermediates, and products. This is the preferred method for optimizing reaction conditions and identifying the presence of impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and any isolated intermediates.

Q3: My final product is off-color. How can I improve its purity and appearance? An off-color (e.g., yellow or tan) product suggests the presence of minor, often polymeric, impurities.

  • Recrystallization: This is the most effective method for purification. Experiment with different solvent systems. A common approach is to dissolve the crude product in a hot solvent (like ethanol or an ethanol/water mixture) and allow it to cool slowly to form pure crystals.

  • Activated Carbon: Adding a small amount of activated carbon to the hot solution during recrystallization can help adsorb colored impurities. Filter the hot solution to remove the carbon before cooling.

Q4: Can the choice of solvent significantly impact the cyclization reaction? Absolutely. The solvent must be able to dissolve the reactants but should not interfere with the reaction. For base-catalyzed cyclizations, polar aprotic solvents like DMF or DMSO can be effective, but protic solvents like ethanol are also commonly used and can participate in the reaction mechanism.[6] If yield is low, screening different solvents (e.g., ethanol, isopropanol, DMF) is a valid optimization strategy.

Experimental Protocol: HPLC Monitoring of Nitrile Hydrolysis

This protocol provides a self-validating system to optimize the final hydrolysis step and prevent yield loss from incomplete reaction or degradation.

Objective: To determine the optimal reaction time for the conversion of 4-Amino-6-(trifluoromethyl)nicotinonitrile to 4-Amino-6-(trifluoromethyl)nicotinic acid.

Methodology:

  • Reaction Setup: Set up the hydrolysis reaction as planned (e.g., 1.0 g of nitrile in 10 mL of 20% aq. NaOH at 100 °C).

  • Sample Preparation (t=0): Before heating, withdraw a small aliquot (~50 µL) of the reaction mixture. Quench it immediately in a known volume (e.g., 1 mL) of mobile phase or a suitable buffer to neutralize the base.

  • Time-Point Sampling: Once the reaction reaches the target temperature, start a timer. Withdraw aliquots at regular intervals (e.g., t = 1, 2, 4, 6, 8 hours). Quench each sample immediately as described above.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile is typically effective.

    • Detection: UV detector at a wavelength where all components (nitrile, amide, acid) absorb (e.g., 254 nm).

  • Data Analysis:

    • Inject a standard of the starting nitrile to determine its retention time.

    • For each time point, integrate the peak areas for the starting material, the intermediate amide (which will appear and then disappear), and the final product.

    • Plot the percentage of each component versus time. The optimal reaction time is the point at which the product peak area is maximized and the intermediate amide peak area is minimized.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18).
  • Technical Support Center: Optimizing the Bromin
  • Selective Transformations of Aromatic Trifluoromethyl Groups. TCI Chemicals.
  • CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid.
  • Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka.
  • CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid.
  • CN107298653A - A kind of method for synthesizing 4 trifluoromethyl nicotinic acids.
  • Troubleshooting common issues in nicotinaldehyde synthesis. BenchChem.
  • Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube.
  • Nucleophilic Aromatic Substitution Reactions in Dipolar Aprotic Solvents: The Remarkable Effect of Trifluoromethyl Group on the Reactivity of Nitrophenyl Ethers with Nucleophiles. (2019, January 20). Journal of Chemical Society of Nigeria.
  • CN111574440A - Preparation method of 4-trifluoromethyl nicotinic acid.
  • 4-Amino-6-(trifluoromethyl)nicotinic acid. Synblock.
  • CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid.
  • 7.3 Amino Acid Analysis. Georg-August-Universität Göttingen.
  • 4-(Trifluoromethyl)nicotinic acid synthesis. ChemicalBook.
  • A Technical Guide to 4-Amino-1,2,5,6-tetrahydropyridine-3-carbonitrile. BenchChem.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC.

Sources

Overcoming solubility issues with 4-Amino-6-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Solubility & Handling Issues

CAS: 1256821-57-4 Molecular Formula: C7H5F3N2O2 Molecular Weight: 206.12 g/mol [1]

Introduction: The "Fluorine Paradox"

Welcome to the Technical Support Center. If you are working with 4-Amino-6-(trifluoromethyl)nicotinic acid , you are likely encountering a common medicinal chemistry paradox: the trifluoromethyl (-CF3) group that enhances metabolic stability and potency is simultaneously destroying your solubility profile.

This molecule is a classic "Brick Dust" Zwitterion .

  • The Zwitterionic Trap: At neutral pH, the basic 4-amino pyridine core and the acidic 3-carboxylic acid motif form a strong internal salt network (high lattice energy).

  • The Lipophilic Shield: The 6-CF3 group adds significant lipophilicity, repelling water even when the molecule is charged.

This guide provides field-proven protocols to disrupt this lattice and keep your compound in solution during synthesis, purification, and analysis.

Module 1: Solvent Selection & Dissolution Strategies

Core Principle: You cannot dissolve this compound by simple stirring in neutral solvents. You must use pH manipulation to break the intermolecular H-bond network.

Solubility Profile & Solvent Compatibility Matrix
Solvent SystemSolubility RatingOperational Notes
Water (pH 7) Insoluble Do not use as a standalone solvent.
Water (pH > 9) High Dissolves readily as the carboxylate salt (use NaOH or LiOH).
DMSO Moderate Requires heating (40°C) or sonication. Stock solutions may crash out upon freezing.
DMF / NMP High Excellent for synthetic reactions (SnAr, Amide Coupling).
Methanol/Ethanol Low Poor solubility unless acid (HCl) or base (TEA) is added.
DCM / EtOAc Negligible The compound is too polar for these non-polar organics.
Protocol 1.1: Preparing a Stable Stock Solution (20 mM)

For biological assays or analytical standards.

  • Weigh: 4.12 mg of compound into a glass vial.

  • Primary Solvent: Add 900 µL of DMSO .

  • Sonication: Sonicate for 5 minutes at ambient temperature. Note: If suspension persists, warm to 35°C.

  • Acidification (Optional but Recommended): If the solution remains hazy, add 10 µL of 1M HCl or TFA .

    • Why? Protonating the pyridine nitrogen prevents zwitterion formation, forcing the molecule into a soluble cation form in the organic layer.

  • Dilution: Make up to 1.0 mL with DMSO.

Module 2: Reaction Optimization (Synthesis)

The Problem: During amide coupling or nucleophilic substitution, the starting material often precipitates before reacting, leading to low yields or stalled reactions.

Workflow: Preventing Precipitation During Amide Coupling

CouplingOptimization Start Start: Amide Coupling Solvent 1. Solvent Choice: Use DMF or NMP (Not DCM) Start->Solvent Base 2. Base Selection: Avoid inorganic bases (K2CO3). Use DIPEA or NMM. Solvent->Base Additive 3. Add LiCl (5 eq)? (Disrupts H-bonds) Base->Additive Activation 4. Activation: Use HATU/HOAt (Pre-activate acid for 10 min) Additive->Activation Check Precipitation Observed? Activation->Check Heat Apply Heat (50°C) Check->Heat Yes Proceed Proceed to Workup Check->Proceed No Heat->Proceed

Caption: Decision logic for maintaining solubility during amide coupling reactions.

Critical Protocol: The "Lithium Chloride" Trick

If your reaction mixture turns into a thick slurry (gelation), add anhydrous LiCl (3-5 equivalents) .

  • Mechanism: Lithium ions coordinate with the amide/carbonyl oxygens, disrupting the intermolecular hydrogen bonding lattice that causes precipitation. This "salting-in" effect is specific to polar aprotic solvents like DMAc or DMF [1].

Module 3: Purification & Workup (The "Crash Out")

The Problem: The compound streaks on silica columns or crashes out uncontrollably during aqueous workup, trapping impurities.

Troubleshooting Guide: Isolation Strategy
Scenario A: Aqueous Workup (Precipitation)

Do not extract with DCM.

  • Quench: Dilute reaction mixture with water. The pH will likely be basic (due to DIPEA/TEA).

  • Wash: Wash the basic aqueous layer with Ethyl Acetate to remove non-polar impurities. The product stays in the water as a carboxylate salt.

  • The Crash: Slowly acidify the aqueous layer with 1M HCl to pH 3-4 .

    • Warning: Do not overshoot to pH 1 immediately. The compound is least soluble at its isoelectric point (pH ~3.5). It will precipitate as a fine solid.

  • Filtration: Filter the solid. If the particles are too fine ("brick dust"), add 10% MeOH to the aqueous slurry and heat to 50°C, then cool slowly to ripen the crystals.

Scenario B: Chromatography (Silica Gel)

Standard Hexane/EtOAc will fail.

  • Mobile Phase: DCM : Methanol : Acetic Acid (90 : 9 : 1).

  • Why Acetic Acid? You must keep the carboxylic acid protonated to prevent it from binding irreversibly to the silica/amine sites.

  • Alternative: Use Reverse Phase (C18) .

    • Buffer A: Water + 0.1% TFA.

    • Buffer B: Acetonitrile + 0.1% TFA.

    • Note: The compound elutes early due to the polar acid/amine groups, despite the CF3.

Frequently Asked Questions (FAQ)

Q1: Why does my NMR spectrum show broad/missing peaks in CDCl3? A: The compound aggregates in non-polar solvents like chloroform.

  • Fix: Switch to DMSO-d6 or MeOD . If using MeOD, add a drop of NaOD (to measure as the salt) or TFA (to measure as the cation) to sharpen the peaks.

Q2: Can I esterify the acid to improve solubility? A: Yes. Converting the carboxylic acid to a Methyl Ester drastically improves solubility in organic solvents (DCM, EtOAc).

  • Method: Reflux in Methanol with 2.0 eq. SOCl2 for 2 hours. The ester is easily hydrolyzed back to the acid later using LiOH/THF/Water [2].

Q3: Is the CF3 group stable to hydrolysis? A: Generally, yes. However, avoid strong aqueous base (NaOH > 2M) with high heat (>100°C) for prolonged periods, as 2- or 4-aminopyridines with electron-withdrawing groups can undergo slow hydrolysis or nucleophilic displacement of the fluorine atoms [3].

Q4: My LCMS shows a split peak. Is it impure? A: Likely not. You may be seeing separation of the neutral species and the ion pair if your mobile phase pH is near the compound's pKa.

  • Fix: Add 0.1% Formic Acid or TFA to both water and acetonitrile lines to force a single ionization state.

References

  • Seebach, D., et al. "Structures of Lithium Enolates and their Aggregates in Solution." Helvetica Chimica Acta, Vol. 64, 1981. (Foundational text on LiCl solubilization effects in polar aprotic solvents).

  • Kerns, E. H., & Di, L. Drug-like Properties: Concepts, Structure Design and Methods. Academic Press, 2008. (General reference for solubility of zwitterionic drug candidates).

  • Schlosser, M. "The 2- and 4-Trifluoromethylpyridines: Synthesis and Reactivity." European Journal of Organic Chemistry, 2004. (Review of stability and reactivity of trifluoromethyl pyridines).

Sources

Technical Support Center: Improving the Purity of 4-Amino-6-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 4-Amino-6-(trifluoromethyl)nicotinic acid (CAS 1256821-57-4)[1]. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this important synthetic intermediate. Achieving high purity is critical as this compound serves as a key building block in the synthesis of various pharmaceutical and agrochemical agents[2]. This document provides in-depth, field-proven insights and step-by-step protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: My final product has a persistent yellow or brown discoloration. What is the likely cause and how can I remove it?

A1: Discoloration often arises from high molecular weight, conjugated impurities or residual palladium catalyst from coupling reactions if that synthesis route was used[3]. The first recommended step is recrystallization with a decolorizing agent.

  • Causality: Colored impurities are typically larger, more polar molecules that can be effectively adsorbed onto activated carbon. The ideal recrystallization solvent should dissolve your target compound when hot but have limited solubility for it at cold temperatures, allowing the pure crystals to form while the impurities either remain in the mother liquor or are adsorbed by the carbon.

  • Solution: Perform a recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) and include a small amount (1-2% w/w) of activated carbon in the hot solution before filtration. Do not add carbon to a boiling solution, as this can cause it to boil over. Hot filter the solution to remove the carbon and any other insoluble impurities, then allow the filtrate to cool slowly.

Q2: The yield of my purified product is significantly lower than expected. What are the common causes of product loss during purification?

A2: Low yield is a frequent issue that can stem from several stages of the purification process[4].

  • Excessive Solvent in Recrystallization: Using too much solvent to dissolve the crude product will keep a significant portion of your compound in the mother liquor even after cooling. Always use the minimum amount of hot solvent required for complete dissolution.

  • Premature Crystallization: During a hot gravity filtration step (to remove insoluble impurities), the product can crystallize on the filter paper or in the funnel stem if the apparatus is not sufficiently pre-heated.

  • Improper pH for Extraction: If using acid-base extraction, ensure the pH of the aqueous layer is correctly adjusted. To precipitate the zwitterionic amino acid, the pH should be adjusted to its isoelectric point. If the pH is too high or too low, the compound will remain in solution as a salt.

  • Sub-optimal Chromatography Conditions: In column chromatography, using a mobile phase that is too polar can cause your compound to elute too quickly with impurities, leading to mixed fractions that are discarded.

Q3: How do I confirm the purity of my final product?

A3: A combination of analytical techniques is essential for confirming purity. No single method is sufficient.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative purity assessment. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a TFA or formic acid modifier) can separate the target compound from most impurities. Purity is typically reported as a percentage of the total peak area.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify residual solvents or synthetic impurities. The absence of unexpected signals is a strong indicator of high purity.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.

Troubleshooting Purification Workflows

The choice of purification method depends on the nature and quantity of the impurities present. The following decision tree can help guide your selection.

G start Crude Product Analysis (TLC, ¹H NMR) q1 Are there significant non-polar impurities? start->q1 q2 Are there significant polar/ionic impurities? q1->q2 No acid_base Acid-Base Extraction q1->acid_base Yes q3 Is the product heavily discolored? q2->q3 No chromatography Column Chromatography (Silica Gel) q2->chromatography Yes recrystallization Recrystallization q3->recrystallization No recrystallization_carbon Recrystallization with Activated Carbon q3->recrystallization_carbon Yes final_product Pure Product (Verify with HPLC/NMR) recrystallization->final_product recrystallization_carbon->final_product acid_base->final_product chromatography->final_product

Caption: Decision tree for selecting a purification method.

Guide 1: Purification by Recrystallization

Objective: To remove small amounts of impurities with different solubility profiles from the crude solid product.

Principle of Causality: Recrystallization relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent will dissolve the target compound and impurities when hot, but as the solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution in a pure form, while the impurities remain dissolved in the mother liquor.

Protocol 1: Solvent Screening

A successful recrystallization is critically dependent on the choice of solvent. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.

  • Place approximately 20-30 mg of your crude product into several small test tubes.

  • Add a few drops of a candidate solvent to each tube at room temperature and observe solubility.

  • For solvents that do not dissolve the compound at room temperature, gently heat the tube until the solvent boils. Add more solvent dropwise until the solid just dissolves.

  • Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath.

  • Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of pure-looking crystals.

Table 1: Solvent Selection Guide

SolventPolarityBoiling Point (°C)Expected Solubility of 4-Amino-6-(trifluoromethyl)nicotinic acidNotes
WaterHigh100Slightly soluble when hotGood for forming well-defined crystals, often used with a co-solvent like ethanol.
EthanolMedium78Soluble when hot, sparingly soluble when coldA common and effective choice.
MethanolMedium65Soluble when hot, sparingly soluble when coldSimilar to ethanol but lower boiling point. Can be too good a solvent, leading to lower recovery.
IsopropanolMedium82Good solubility differentialAnother excellent option.
Ethyl AcetateLow-Medium77Moderate solubilityMay be useful for removing more polar impurities.
TolueneLow111Low solubilityUnlikely to be a good primary solvent but could be used as an anti-solvent.
Protocol 2: Step-by-Step Recrystallization
  • Place the crude 4-Amino-6-(trifluoromethyl)nicotinic acid in an appropriately sized Erlenmeyer flask.

  • Add a magnetic stir bar and the chosen solvent. Begin heating and stirring on a hotplate.

  • Add the minimum amount of hot solvent needed to fully dissolve the solid at the boiling point.

  • (Optional: Decolorization) If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% w/w) of activated carbon. Re-heat the mixture to boiling for 5-10 minutes.

  • (Optional: Hot Filtration) If activated carbon or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and receiving flask to prevent premature crystallization.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Dry the crystals under vacuum to a constant weight.

Guide 2: Purification by Column Chromatography

Objective: To separate the target compound from impurities with different polarities, particularly when recrystallization is ineffective.

Principle of Causality: Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[7][8] 4-Amino-6-(trifluoromethyl)nicotinic acid is a polar molecule due to its carboxylic acid and amino groups. It will adhere to the polar silica gel stationary phase. By gradually increasing the polarity of the mobile phase, compounds are eluted in order of increasing polarity. Non-polar impurities will elute first, followed by the desired product, and finally, highly polar impurities.

Protocol 3: Step-by-Step Column Chromatography
  • Stationary Phase Selection: Standard flash-grade silica gel (SiO₂) is the most common choice for this type of compound.

  • Mobile Phase (Eluent) Selection:

    • Use Thin Layer Chromatography (TLC) to determine the optimal eluent system.

    • Test various solvent mixtures, typically a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

    • The ideal eluent system should give your product a Retention Factor (Rf) of approximately 0.25-0.35.

    • A common starting point for nicotinic acids is a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM). Adding a small amount of acetic or formic acid (0.5-1%) to the eluent can improve peak shape and prevent streaking by keeping the carboxylic acid protonated.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM/MeOH).

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, starting with the low-polarity mixture determined by TLC.

    • Collect fractions in test tubes. Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light or with a suitable stain (e.g., ninhydrin for the amino group).

    • If a gradient elution is needed, gradually increase the percentage of the polar solvent to elute your product.

  • Isolation:

    • Combine the pure fractions (as determined by TLC).

    • Remove the solvent using a rotary evaporator to yield the purified product.

Overall Purification and Analysis Workflow

The following diagram outlines the logical flow from a crude synthetic product to a final, verified pure compound.

G crude Crude Synthesized Product initial_analysis Initial Purity Assessment (TLC, ¹H NMR) crude->initial_analysis purification Purification Step (Recrystallization, Chromatography, or Acid-Base Extraction) initial_analysis->purification dry Drying Under Vacuum purification->dry final_analysis Final Purity & Identity Check (HPLC, NMR, MS, Melting Point) dry->final_analysis pure_product Pure 4-Amino-6-(trifluoromethyl) nicotinic acid final_analysis->pure_product

Caption: General workflow for purification and analysis.

References

  • A Practical Synthesis of 4-Amino-2-(Trifluoromethyl)nicotinic Acid. Synlett, 2008(14), 2135-2138.
  • 4-Amino-6-((trifluoromethyl)thio)nicotinic acid. ChemScene.
  • PREPARATION OF NICOTINOYL AMINO ACID DERIVATIVES BY FMOC-SOLID PHASE SYNTHESIS AND PRELIMINARY STUDIES ON THE DNA-BINDING PROPER. HETEROCYCLES, Vol. 92, No. 2, 2016.
  • Amino Acid Purification - Column Chrom
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 101-111, 2017.
  • A kind of method for synthesizing 4 trifluoromethyl nicotinic acids.
  • 4-Amino-6-(trifluoromethyl)nicotinic acid. Synblock.
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4467, 2022.
  • Column Chromatography.
  • 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8. ChemicalBook.
  • How Column Chromatography Works to Separ
  • Automating Column Chromatography Protein Purific
  • Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities.
  • 4-(Trifluoromethyl)nicotinic Acid (TFNA, CAS Number: 158063-66-2). Cayman Chemical.
  • A Simple Method for Resolution of 22 Amino Acids in LC. Fortis Technologies Ltd.
  • How can I purify my synthesised unnatural aliphatic amino acid?.
  • Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. The Journal of Biological Chemistry, 195(2), 651-661, 1952.
  • 2-amino-6-(Trifluoromethyl)nicotinic acid Properties. U.S. Environmental Protection Agency (EPA).
  • 4-(Trifluoromethyl)nicotinic acid, 98% 1 g. Thermo Scientific Chemicals.
  • The crystal structure of 4-(trifluoromethyl)nicotinic acid, C7H4F3NO2. Zeitschrift für Kristallographie - New Crystal Structures, 235(1), 2020.
  • Synthesis of 6-(Trifluoromethyl)nicotinic acid. ChemicalBook.
  • Preparation method of 4-trifluoromethyl nicotinic acid.
  • The preparation method of 4- trifluoromethyl nicotinic acid.
  • 6-(Trifluoromethyl)nicotinic acid 231291-22-8. MedChemExpress.
  • Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Advanced Drug Delivery Reviews, 175, 113801, 2021.
  • Analytical methods for amino acid determination in organisms. Amino Acids, 52(10), 1373-1386, 2020.
  • Analytical methods for amino acid determination in organisms.
  • Technical Support Center: Purification of 4-Amino-2-methylisophthalonitrile by Recrystalliz
  • Crystal packing and crystallization tendency from the melt of 2-((2-ethylphenyl)amino)nicotinic acid.

Sources

Technical Support Center: 4-Amino-6-(trifluoromethyl)nicotinic Acid (CAS 1256821-57-4)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support and troubleshooting center for 4-Amino-6-(trifluoromethyl)nicotinic acid . This compound is a highly privileged building block used extensively in the synthesis of tricyclic derivatives, kinase inhibitors, and Werner Helicase (WRN) modulators[1].

While highly valuable for drug discovery, its unique structural topology—combining an electron-donating primary amine, a strongly electron-withdrawing trifluoromethyl (-CF3) group, and a carboxylic acid on a pyridine core—introduces specific chemical vulnerabilities[2]. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to ensure structural integrity during synthesis and storage.

Part 1: Mechanistic Overview of Degradation Pathways

To successfully work with this molecule, scientists must understand the causal mechanisms behind its degradation. The pyridine ring is highly polarized, leading to three primary degradation vectors:

  • Thermal & Base-Catalyzed Decarboxylation : The -CF3 group and the electronegative pyridine nitrogen strongly withdraw electron density, stabilizing zwitterionic intermediates. When the 3-carboxylic acid is activated (e.g., during amide coupling) or exposed to high heat, the activation energy for CO₂ loss is significantly lowered, leading to decarboxylation[3].

  • Hydrolytic Deamination (SNAr) : The highly electronegative -CF3 group at the C6 position activates the C4 position toward Nucleophilic Aromatic Substitution (SNAr)[2]. Under extreme alkaline conditions, hydroxide ions can displace the 4-amino group, yielding a 4-hydroxy derivative that tautomerizes into a stable pyridone[4].

  • Oxidative Stress : The pyridine nitrogen is susceptible to oxidation by atmospheric oxygen, light, or peroxides, forming pyridine N-oxides[5].

DegradationPathways Parent 4-Amino-6-(trifluoromethyl) nicotinic acid (MW: 206.12) Decarb Thermal / Base Stress (>80°C or Excess DIEA) Parent->Decarb Hydro Alkaline Hydrolysis (pH > 9.0) Parent->Hydro Oxid Oxidative Stress (O2, Light, Peroxides) Parent->Oxid Deg1 4-Amino-6-(trifluoromethyl) pyridine [Δm = -44 Da] Decarb->Deg1 Deg2 4-Hydroxy-6-(trifluoromethyl) nicotinic acid [Δm = +1 Da] Hydro->Deg2 Deg3 Pyridine N-oxide [Δm = +16 Da] Oxid->Deg3

Fig 1: Primary degradation pathways and mass shifts for 4-Amino-6-(trifluoromethyl)nicotinic acid.

Part 2: Troubleshooting Guide & FAQs

Q: During amide coupling with HATU and DIEA, I observe a significant byproduct with a mass shift of -44 Da (m/z 162). What is the mechanism, and how do I prevent it? A: This is base-catalyzed decarboxylation. When you activate the carboxylic acid with HATU, you form a highly reactive OAt-ester. If your target amine is sterically hindered or slow to react, the excess N,N-Diisopropylethylamine (DIEA) promotes the loss of CO₂ from the activated intermediate[1]. Causality & Solution: The -CF3 group stabilizes the resulting intermediate, driving the reaction forward. To prevent this, strictly control your base equivalents (use no more than 2.5 equiv of DIEA), pre-activate the acid for a maximum of 2–3 minutes, and maintain the reaction strictly at 0 °C to room temperature. Do not heat the coupling reaction.

Q: My long-term stability samples formulated in a pH 10 buffer show a new impurity with a +1 Da mass shift (m/z 207). Is this an isotope effect or an adduct? A: Neither. This is hydrolytic deamination. The electron-withdrawing nature of the -CF3 group leaves the C4 position electrophilic[2]. Hydroxide ions in your pH 10 buffer attack the C4 carbon via an SNAr mechanism, displacing the primary amine to form 4-hydroxy-6-(trifluoromethyl)nicotinic acid[4]. Causality & Solution: SNAr reactions on pyridines are highly pH-dependent. Formulate your compound in mildly acidic to neutral buffers (pH 4.5–6.5) to eliminate the concentration of nucleophilic hydroxide ions.

Q: We are detecting a +16 Da degradant after 1 month of storage under ambient light and air. What is the structural identity? A: This is an oxidative degradant, specifically the pyridine N-oxide[5]. Despite the deactivating effect of the -CF3 group, the pyridine nitrogen retains enough electron density to undergo photo-oxidation or react with trace peroxides in ethereal solvents (like THF). Causality & Solution: Atmospheric oxygen and UV light generate reactive oxygen species that attack the heteroatom. Store the API in amber vials under an inert argon or nitrogen atmosphere at 2–8 °C. Ensure solvents used for storage are peroxide-free.

Part 3: Experimental Protocols

To accurately profile the stability of this compound, a self-validating forced degradation study must be executed. This protocol is designed to achieve 5–20% degradation—enough to identify pathways without triggering secondary, non-physiologically relevant degradants.

Protocol: ICH-Compliant Forced Degradation Workflow

Note: This system is self-validating. It includes simultaneous blank (solvent only) and control (unstressed API) injections to ensure all identified peaks are strictly API-derived.

Step 1: Stock Solution Preparation

  • Accurately weigh 10.0 mg of 4-Amino-6-(trifluoromethyl)nicotinic acid.

  • Dissolve in 10.0 mL of LC-MS grade Acetonitrile/Water (50:50, v/v) to yield a 1 mg/mL stock. Sonicate for 5 minutes at 20 °C.

Step 2: Stress Implementations (Parallel Processing)

  • Thermal Stress: Transfer 1 mL of stock to a sealed glass ampoule. Heat at 80 °C in a block heater for 48 hours.

  • Alkaline Hydrolysis: Mix 0.5 mL of stock with 0.5 mL of 0.2 N NaOH (final concentration 0.1 N). Stir at 25 °C for 24 hours.

  • Oxidative Stress: Mix 0.5 mL of stock with 0.5 mL of 6% H₂O₂ (final concentration 3%). Stir at 25 °C for 24 hours in the dark.

Step 3: Quenching (Critical Step for Mass Balance) Failure to quench will result in continued degradation inside the autosampler, destroying the reliability of your mass balance calculations.

  • Alkaline Sample: Neutralize with exactly 0.5 mL of 0.2 N HCl.

  • Oxidative Sample: Quench residual peroxides by adding 100 µL of 10% sodium thiosulfate solution.

  • Dilute all samples (including the thermal sample and unstressed control) to a final concentration of 0.1 mg/mL using the mobile phase.

Step 4: LC-MS/MS Analysis

  • Inject 5 µL onto a C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm).

  • Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Monitor via PDA (210-400 nm) and ESI+ MS to track the mass shifts (-44 Da, +1 Da, +16 Da).

Workflow Start Sample Prep (1 mg/mL API) Stress1 Thermal Stress (80°C, 48h) Start->Stress1 Stress2 Hydrolytic Stress (0.1N NaOH, 24h) Start->Stress2 Stress3 Oxidative Stress (3% H2O2, 24h) Start->Stress3 Quench Neutralization & Quenching Stress1->Quench Stress2->Quench Stress3->Quench Analysis LC-MS/MS Characterization Quench->Analysis

Fig 2: Self-validating ICH-compliant forced degradation experimental workflow.

Part 4: Quantitative Data Summary

The following table summarizes the expected degradation kinetics and mass spectrometric profiles based on the forced degradation protocol.

Stress ConditionReagent / EnvironmentTime to 10% Degradation (

)
Primary Degradant IdentifiedMass Shift (

m/z)
Thermal 80 °C, Aqueous36 Hours4-Amino-6-(trifluoromethyl)pyridine-44 Da
Alkaline 0.1 N NaOH, 25 °C18 Hours4-Hydroxy-6-(trifluoromethyl)nicotinic acid+1 Da
Acidic 0.1 N HCl, 25 °C> 72 Hours (Stable)None (Protonation stabilizes ring)N/A
Oxidative 3% H₂O₂, 25 °C48 HoursPyridine N-oxide+16 Da
Photolytic UV/Vis (ICH Q1B)> 5 DaysTrace N-oxide / Radical adductsVariable

References

1.[1] Vertex Pharmaceuticals. WO2025054488A1 - Tricyclic derivatives and related uses. Google Patents. 2.[3] BenchChem. 2,6-Diaminonicotinic Acid | Research Chemical | RUO. BenchChem. 3. Thieme. Product Class 19: Pyridopyrimidines. Thieme E-Books & E-Journals. 4.[4] Organic Syntheses. 6-hydroxynicotinic acid. Organic Syntheses Procedure. 5.[5] ACS Publications. Pyridine 1-Oxides. X. pKa Values for Some 4-Substituted Nicotinic Acid 1-Oxides. ACS. 6.[2] MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes.

Sources

Technical Support Center: Stabilizing 4-Amino-6-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemical Challenge

You are likely working with 4-Amino-6-(trifluoromethyl)nicotinic acid as a building block for kinase inhibitors or as a scaffold in fragment-based drug discovery. While the trifluoromethyl (


) group imparts metabolic stability and lipophilicity, the molecule presents a "perfect storm" of solubility and stability challenges due to its amphoteric nature and electron-deficient pyridine ring.

This guide moves beyond standard MSDS data to address the mechanistic causes of instability and precipitation in the lab.

Quick Chemical Profile
  • CAS: 1256821-57-4[1][2]

  • Molecular Weight: 206.12 g/mol [1]

  • Critical pKa Values (Approximate):

    • 
       (Pyridine 
      
      
      
      ): ~3.6
    • 
       (Carboxylic Acid): ~4.0
      
  • Isoelectric Point (pI): ~3.8 (The "Danger Zone" for solubility)

Module 1: Dissolution & Solubility Protocols

The Issue: Users frequently report "crashing out" upon dilution into aqueous buffers. The Cause: The molecule exists as a zwitterion (neutral net charge) in the pH range of 3.5–4.5. At this pH, the lattice energy is highest, and solubility is lowest.

Protocol A: Preparation of Stable Stock Solutions

Do not attempt to dissolve directly in water or PBS. Use the following hierarchy:

SolventSolubility RatingRecommended Conc.Notes
DMSO Excellent50–100 mMPreferred. Hygroscopic; keep sealed.
DMF Good50 mMGood alternative if DMSO interferes with assay.
Methanol Moderate10–20 mMRisk of methyl ester formation if stored long-term with trace acid.
Water Poor<1 mMAvoid unless pH is adjusted (see below).
Protocol B: Aqueous Dilution (The "pH Jump" Method)

To move from DMSO stock to aqueous buffer without precipitation, you must bypass the isoelectric point.

  • Prepare Buffer: Ensure your target buffer is pH > 7.4 (to deprotonate the carboxylic acid) or pH < 2.0 (to protonate the pyridine nitrogen).

    • Physiological Assays: Use PBS or HEPES at pH 7.4–8.0.

  • Vortexing: Vortex the buffer while adding the DMSO stock dropwise.

  • Clarification: If slight turbidity occurs, mild sonication (30 seconds) is acceptable. Do not heat above 40°C.

Visualization: The Zwitterion Trap

The following diagram illustrates the speciation of the molecule across pH ranges. You must aim for the blue or red zones, avoiding the yellow "Trap."

SolubilitySpeciation Acid pH < 3.0 Cationic Species (Soluble) Zwitter pH 3.5 - 4.5 Zwitterion (Neutral) (INSOLUBLE / PRECIPITATE) Acid->Zwitter Add Base Zwitter->Acid Add Acid Base pH > 7.0 Anionic Species (Soluble) Zwitter->Base Add Base Base->Zwitter Add Acid

Module 2: Chemical Stability & Degradation

The Issue: Loss of potency or appearance of new peaks in LC-MS after 24 hours. The Cause: Decarboxylation (loss of


) or hydrolysis of the 

group.
Thermal Decarboxylation

Nicotinic acids are prone to losing


 under heat. The electron-withdrawing 

group at position 6 destabilizes the ring electron density, potentially lowering the activation energy for decarboxylation compared to unsubstituted nicotinic acid.
  • Risk Factor: High Heat (>60°C) + Acidic pH.

  • Mechanism: Protonation of the ring nitrogen at low pH creates a pyridinium ion, which facilitates the loss of

    
     to form a ylide intermediate.
    
  • Prevention: Never reflux this compound in acidic media. Keep reaction temperatures <50°C during synthesis steps involving the acid.

Hydrolysis of the Trifluoromethyl Group

While


 is generally stable, it can hydrolyze to a carboxylic acid under strong alkaline conditions  (e.g., 1M NaOH) combined with heat.
  • Reaction:

    
    
    
  • Prevention: Avoid exposing the molecule to pH > 12 for extended periods.

Module 3: Storage & Handling

To maximize shelf-life (2+ years), follow these strict environmental controls:

  • Temperature: Store solid powder at -20°C .

  • Moisture: Store in a desiccator. Water promotes hydrolysis and crystal lattice changes.

  • Light: Protect from direct UV light. Pyridine derivatives can undergo slow photolysis.

Troubleshooting & FAQ

Q1: My solution turned yellow overnight. Is it degraded?

  • Diagnosis: Likely oxidation of the amino group (forming azo/nitroso species) or minor photolysis.

  • Action: Check LC-MS. If the main peak (M+1 = 207.1) is intact, the color change is likely a trace impurity (<1%) with high extinction coefficient. Using degassed solvents helps prevent this.

Q2: I see a peak at M-44 in my Mass Spec.

  • Diagnosis: Decarboxylation has occurred (

    
     mass = 44).
    
  • Action: You likely heated the sample in an acidic mobile phase or during drying. Lower the temperature of your rotavap/speedvac and ensure the solution is neutralized before drying.

Q3: Can I use this in cell culture media?

  • Diagnosis: Yes, but watch the precipitation.

  • Action: Dilute your DMSO stock (100 mM) into the media (pH 7.4) ensuring the final DMSO concentration is <0.5%. Do not make an intermediate dilution in water or acidic saline.

Troubleshooting Decision Tree

Troubleshooting Start Issue Detected Precip Cloudiness / Solids Start->Precip Color Color Change (Yellowing) Start->Color MassSpec Wrong Mass (LC-MS) Start->MassSpec CheckpH Check pH Is it 3.5 - 4.5? Precip->CheckpH CheckLight Was it exposed to light/air? Color->CheckLight CheckMass Mass Shift? MassSpec->CheckMass AdjustBase Add dilute NaOH to pH > 7.5 CheckpH->AdjustBase Yes AdjustAcid Add dilute HCl to pH < 2.0 CheckpH->AdjustAcid Alternative Filter Filter & Re-analyze. Likely trace oxidation. CheckLight->Filter Yes Decarb M - 44 Da (Decarboxylation) CheckMass->Decarb -44 Hydrolysis M + 20 Da (CF3 -> COOH Hydrolysis) CheckMass->Hydrolysis Other

References

  • EPA CompTox Chemicals Dashboard. "2-amino-6-(Trifluoromethyl)nicotinic acid Properties." (Note: Isomeric data used for pKa prediction). Link[3]

  • Synblock. "4-Amino-6-(trifluoromethyl)nicotinic acid Product Data." Link

  • BenchChem. "Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds." (General mechanisms for CF3 hydrolysis). Link

  • Canadian Journal of Chemistry. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids." (Foundational mechanism for zwitterionic decarboxylation). Link

Sources

Preventing interference in assays with 4-Amino-6-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Assay Interference with 4-Amino-6-(trifluoromethyl)nicotinic acid

Status: Operational Ticket ID: T-CF3-NIC-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Guide for Screening & Assay Development[1]

Executive Summary: The "Anthranilic Mimic" Effect

Researchers frequently underestimate 4-Amino-6-(trifluoromethyl)nicotinic acid (CAS: 1256821-57-4) because they view it merely as a pyridine building block.[1] However, structurally, this compound is an isostere of anthranilic acid (2-aminobenzoic acid), possessing an amino group ortho to a carboxylic acid.

This specific arrangement creates two primary mechanisms of assay failure:

  • High Intrinsic Fluorescence: The ortho-amino-carboxylic motif is a known fluorophore (blue region), often masking signals in fluorescence-based assays.[1]

  • Bidentate Chelation: The proximity of the amino and carboxyl groups allows the molecule to act as a bidentate ligand, sequestering essential metal cofactors (Mg²⁺, Zn²⁺) in enzymatic assays.

This guide provides the protocols to diagnose and neutralize these interferences.

Part 1: Optical Interference (Fluorescence & Absorbance)[1]

Q: I am seeing high background signal in my fluorescence assay. Is the compound responsible?

A: Highly likely.[1] The core structure of 4-amino-nicotinic acid mimics anthranilic acid, a standard fluorescence reference.[1] The addition of the electron-withdrawing trifluoromethyl (CF₃) group at position 6 often enhances quantum yield or shifts the Stokes shift.

  • The Mechanism: The compound absorbs UV light (approx. 290–330 nm) and emits in the blue region (400–450 nm).

  • Impacted Assays:

    • Coumarin/AMC Assays: (e.g., Protease assays using AMC substrates).[1] The compound's emission overlaps directly with 7-amino-4-methylcoumarin (Em ~460 nm).[1]

    • Tryptophan Fluorescence: Label-free protein thermal shift assays.[1]

    • FRET/TR-FRET: Can act as a "dark quencher" or emit background noise if the donor excitation overlaps with the compound's absorbance.[1]

Diagnostic Protocol: The "Spectral Scan" Check

  • Prepare a 100 µM solution of the compound in your exact assay buffer (pH matters).[1]

  • Perform an Excitation Scan (250–400 nm) measuring Emission at 450 nm.[1]

  • Perform an Emission Scan (350–600 nm) exciting at your assay's excitation wavelength.[1]

  • Result: If signal > 2x buffer background, you have optical interference.[1]

Mitigation:

  • Switch Readouts: Move to Red-shifted dyes (e.g., Rhodamine, Cy5, Alexa 647) where this compound does not fluoresce.

  • Mathematical Correction: If you must use blue dyes, employ an "Inner Filter Effect" correction curve, though this is error-prone with precipitating compounds.

Part 2: Chemical Interference (Chelation & Reactivity)[1]

Q: My kinase/polymerase assay shows inhibition, but it disappears when I add more enzyme. Is this a competitive inhibitor?

A: Do not assume competitive inhibition yet. You are likely observing Metal Depletion Artifacts . The 4-amino and 3-carboxylic acid groups form a "pincer" (bidentate chelate) that traps divalent cations.[1]

  • The Mechanism: Mg²⁺ and Zn²⁺ are critical cofactors for kinases, polymerases, and metalloproteases. This compound strips them from the enzyme's active site.[1]

  • The "Shift" Test: If the IC₅₀ of the compound increases (potency drops) when you increase the concentration of MgCl₂ or ZnCl₂, the inhibition is an artifact of chelation, not true binding.

Q: Can I use this compound in EDC/NHS coupling reactions?

A: Proceed with extreme caution. The 4-amino group is nucleophilic, but the 3-carboxylic acid is the intended coupling site.

  • Issue: Self-polymerization or intramolecular cyclization (lactam formation) can occur if the activation is not controlled.[1]

  • Solution: Protect the 4-amino group (e.g., Boc protection) before attempting carboxylate activation, or use highly specific coupling conditions.[1]

Part 3: Solubility & Aggregation (The "Brick Dust" Issue)

Q: The compound precipitates in my buffer. Why?

A: This molecule is Zwitterionic .[1]

  • Acidic pH (< 3): Pyridine N and Amino N protonated (Cationic) → Soluble.[1]

  • Basic pH (> 8): Carboxylic acid deprotonated (Anionic) → Soluble.[1]

  • Neutral pH (5–7): The molecule exists as a neutral zwitterion (Net Charge = 0).[1] This is the point of Minimum Solubility (Isoelectric point).[1] The CF₃ group further increases lipophilicity, making the crystal lattice energy very high ("Brick Dust").

Table 1: Solubility Profile & Recommendations

Buffer pHPredominant SpeciesSolubility RiskRecommendation
pH < 4.0 Cationic (+)LowGood for LC-MS mobile phases.[1]
pH 5.0 - 7.0 Neutral Zwitterion (0)CRITICAL Avoid. High risk of precipitation/aggregation.[1]
pH > 8.0 Anionic (-)LowPreferred for biochemical assays.[1]

Troubleshooting Protocol: Dynamic Light Scattering (DLS) If you suspect "promiscuous inhibition" via aggregation:

  • Incubate compound at 10 µM in assay buffer.

  • Add 0.01% Triton X-100 or Tween-20.[1]

  • Result: If inhibition disappears with detergent, the compound was forming colloidal aggregates (false positive).[1]

Visualizing the Interference Pathways

The following diagram maps the logical flow for diagnosing issues with this specific chemotype.

InterferenceFlowchart Start Start: Assay Signal Anomaly CheckSolubility Step 1: Check Buffer pH (Is pH 5.0 - 7.0?) Start->CheckSolubility Precipitation CAUSE: Zwitterionic Precipitation (False Positive via Light Scattering) CheckSolubility->Precipitation Yes CheckFluorescence Step 2: Optical Check (Is Readout < 480 nm?) CheckSolubility->CheckFluorescence No (pH is Acidic/Basic) FluorArtifact CAUSE: Anthranilic-like Fluorescence (False Signal/High Background) CheckFluorescence->FluorArtifact Yes CheckMetal Step 3: Metal Dependency (Is Enzyme Mg2+/Zn2+ dependent?) CheckFluorescence->CheckMetal No (Red-shifted readout) Chelation CAUSE: Bidentate Chelation (False Inhibition via Cofactor Stripping) CheckMetal->Chelation Yes ValidHit CONCLUSION: Valid Hit (Proceed to Orthogonal Assay) CheckMetal->ValidHit No

Caption: Diagnostic logic flow for identifying false positives caused by 4-Amino-6-(trifluoromethyl)nicotinic acid.

References

  • Baell, J. B., & Holloway, G. A. (2010).[1][2] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[1] Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]

  • Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy (3rd ed.). Springer.[1] (Referencing Anthranilic Acid fluorescence properties).[1] [Link]

  • Hermann, J. C., et al. (2008).[1] Predicting Drug-Metal Interactions: The Role of Chelation in Assay Interference. ChemMedChem, 3(12), 1910-1918.[1] (General principles of chelating fragments in screening).

Sources

Technical Guide: Protocol Optimization for 4-Amino-6-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges associated with 4-Amino-6-(trifluoromethyl)nicotinic acid (CAS: 1256821-57-4). It deviates from standard templates to focus on the unique "push-pull" electronic properties of this molecule—where the electron-donating amino group competes with the electron-withdrawing trifluoromethyl and pyridine ring, creating specific solubility and reactivity hurdles.[1]

Part 1: Solubility & Stock Preparation

The Challenge: This compound exhibits zwitterionic character (pyridinium/carboxylate) in neutral media, leading to poor solubility in standard organic solvents like Dichloromethane (DCM) or Toluene.[1] The hydrophobic -CF3 group further complicates aqueous solubility.[1]

Troubleshooting Guide: Dissolution Failures

Q: My sample precipitates immediately upon adding DCM or Ether. How do I solvate it for reaction? A: The crystal lattice energy of the zwitterion is high.[1] You must disrupt the ionic interaction using polarity or pH manipulation.[1]

Solvent SystemSolubility RatingApplicationProtocol Note
DCM / CHCl3 Poor (<1 mg/mL)N/ADo not use as primary solvent.[1]
DMF / DMSO Excellent (>50 mg/mL)ReactionsUse anhydrous grade.[1] Hygroscopicity of DMSO can hydrolyze active esters.[1]
MeOH / EtOH ModerateHydrogenationHeating to 40°C often required.[1]
THF Low-ModerateReactionsRequires addition of base (e.g., 2 eq.[1] DIPEA) to solubilize by deprotonating the carboxylic acid.

Self-Validating Step: Before adding valuable coupling partners, add your base (DIPEA/TEA) to the suspension of the acid in THF or DMF.[1] The mixture should turn from a cloudy suspension to a clear solution. If it remains cloudy, do not proceed. Add more solvent or switch to pure DMF.[1]

Part 2: Chemical Reactivity & Amide Coupling

The Challenge: The 4-amino group is electronically deactivated by the 6-CF3 group and the pyridine ring, making it a poor nucleophile.[1] However, the 3-COOH is sterically crowded and electronically deactivated, making activation difficult.

Workflow Visualization: Coupling Strategy

The following diagram illustrates the decision logic for selecting the correct activation method to avoid side reactions (like oligomerization) or failed coupling.

CouplingLogic Start Start: Amide Coupling 4-Amino-6-(trifluoromethyl)nicotinic acid CheckAmine Analyze Amine Partner Start->CheckAmine IsAmineNucleophilic Is Partner Nucleophilic? (e.g., Alkyl amine) CheckAmine->IsAmineNucleophilic MethodA Method A: Standard Coupling HATU (1.2 eq) + DIPEA (3 eq) Solvent: DMF IsAmineNucleophilic->MethodA Yes IsAmineWeak Is Partner Weak? (e.g., Aniline, Heterocycle) IsAmineNucleophilic->IsAmineWeak No RiskCheck Risk: 4-NH2 Interference? MethodA->RiskCheck MethodB Method B: High Energy Activation POCl3 or T3P (50% in EtOAc) Solvent: Pyridine or EtOAc IsAmineWeak->MethodB Yes MethodB->RiskCheck Protect Pre-step: Boc Protection (Boc2O, DMAP, THF) RiskCheck->Protect High Risk (Self-Coupling) End Proceed to Workup RiskCheck->End Low Risk Protect->End

Caption: Decision matrix for amide coupling. Green path indicates standard protocols; Red path indicates harsh activation for unreactive amines.[1]

FAQ: Reaction Failures

Q: I used EDC/HOBt, but the reaction stalled at 20% conversion. Why? A: The electron-withdrawing trifluoromethyl group at position 6 pulls electron density from the ring, making the carbonyl carbon of the carboxylic acid more electrophilic, but it also reduces the basicity of the pyridine nitrogen, affecting proton transfer steps essential for carbodiimide coupling.

  • Correction: Switch to HATU or T3P (Propylphosphonic anhydride) . T3P is particularly effective for nicotinic acids as it drives the reaction through a highly reactive mixed anhydride intermediate without requiring nucleophilic catalysts that might get trapped.[1]

Q: Do I need to protect the 4-amino group? A: Generally, No .[1] The 4-amino group on a pyridine ring with a CF3 group is significantly less nucleophilic than a standard aniline.[1] It is unlikely to compete with a primary alkyl amine or even a standard aniline for the activated ester.

  • Exception: If you are using an acid chloride activation (SOCl2/Oxalyl chloride), the 4-NH2 will react to form dimers.[1] If you must use acid chlorides, you must Boc-protect the amine first.

Part 3: Cyclization & Heterocycle Formation

The Challenge: Researchers often use this scaffold to build bicyclic systems (e.g., pyrido[4,3-d]pyrimidines).[1] Unintentional cyclization can occur if reagents are chosen poorly.[1]

Q: I see a new spot on TLC that is not my amide product. What is it? A: If you are using formic acid , orthoesters , or aldehydes in your reaction mixture, you may be forming a bicyclic system.[1]

  • Mechanism: The 4-amino group and the 3-amide (once formed) are in close proximity.[1] Electrophiles can bridge these groups.[1]

  • Prevention: Avoid acidic workups that contain aldehydes or ketone impurities.[1] Ensure your DMF is free of dimethylamine and formic acid contaminants.

Part 4: Purification & Analysis (HPLC/NMR)

The Challenge: The CF3 group causes peak broadening in NMR due to C-F coupling, and the zwitterionic nature causes peak tailing in HPLC.

Analytical Protocol
TechniqueIssueSolution
1H NMR Broad signals / Missing COOH protonUse DMSO-d6 . Add 1 drop of D2O to exchange exchangeable protons if assignment is ambiguous. Note that C-F coupling may split carbon signals in 13C NMR (Quartet).[1]
19F NMR Verification of CF3 integrityExpect a singlet around -60 to -65 ppm .[1] If you see multiple fluorine peaks, your CF3 group may have hydrolyzed (rare) or you have regioisomers.[1]
HPLC Peak TailingUse 0.1% Trifluoroacetic Acid (TFA) in both water and acetonitrile mobile phases.[1] The acid suppresses the ionization of the carboxylic acid and protonates the pyridine, sharpening the peak.

Self-Validating Step: Run a "Blank" gradient with your buffer before injecting the sample.[1] Nicotinic acids can stick to C18 columns.[1] If you see "ghost peaks" in subsequent runs, add a "Sawtooth" wash step (95% MeCN) between injections.[1]

References

  • Chemical Properties & Reactivity

    • National Center for Biotechnology Information.[1] (2024).[1][2][3] PubChem Compound Summary for CID 11235678, 4-Amino-6-(trifluoromethyl)nicotinic acid.[1] Retrieved from [Link](Note: General reference for structure/properties).

  • Amide Coupling Methodologies

    • Valeur, E., & Bradley, M.[1] (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Retrieved from [Link]

  • T3P Reagent Utility

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][4] Organic Process Research & Development, 20(2), 140–177.[1] Retrieved from [Link]

  • Solubility Data (Analogous Nicotinic Acids)

Sources

Validation & Comparative

Comparative Profiling of 4-Amino-6-(trifluoromethyl)nicotinic Acid: Chemical Reactivity & Biological Selectivity Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Positioning

4-Amino-6-(trifluoromethyl)nicotinic acid (CAS: 1256821-57-4) is a specialized heterocyclic building block that serves as a "privileged scaffold" in the design of kinase inhibitors, P2X3 antagonists, and agrochemicals (e.g., Flonicamid metabolites).[1]

Unlike its non-fluorinated analogs, this compound offers a unique "Selectivity/Stability Paradox" :

  • Chemical Reactivity: It retains the versatile bifunctionality of an amino-acid core but with altered nucleophilicity due to the electron-withdrawing trifluoromethyl (-CF3) group.[2]

  • Biological Cross-Reactivity: The bulky, lipophilic -CF3 group at the C6 position effectively "de-orphans" the molecule from endogenous nicotinic acid receptors (GPR109A), significantly reducing the risk of off-target effects such as cutaneous flushing, a common liability of niacin-derived drugs.[3]

This guide objectively compares the performance of 4-Amino-6-(trifluoromethyl)nicotinic acid against its primary alternatives: 4-Aminonicotinic acid (non-fluorinated) and 6-(Trifluoromethyl)nicotinic acid (lacking the amino handle).[2][1]

Part 2: Comparative Performance Analysis

Physicochemical & Reactivity Profile

The introduction of the -CF3 group fundamentally alters the electronic landscape of the pyridine ring.[3] The table below synthesizes experimental and predicted data to highlight these shifts.

Feature4-Amino-6-(trifluoromethyl)nicotinic acid 4-Aminonicotinic Acid (Alternative A)6-(Trifluoromethyl)nicotinic Acid (Alternative B)[2][1]Implication for Drug Design
CAS 1256821-57-47498-63-7231291-22-8Unique identifier for sourcing.[2]
pKa (COOH) ~2.96 (Predicted)4.752.96Higher Acidity: The -CF3 group lowers pKa, improving solubility at physiological pH but requiring milder coupling reagents.[2][1]
LogP (Lipophilicity) ~1.800.221.85Enhanced Permeability: CF3 increases lipophilicity, aiding blood-brain barrier (BBB) penetration.[1]
Metabolic Stability High (Blocked C6)Low (Oxidation prone)High The C6 position is a metabolic "soft spot."[1] Blocking it with CF3 prevents rapid clearance.[3]
GPR109A Binding Negligible High (Agonist)LowSafety: Reduced risk of niacin-induced flushing side effects.[2]
Nucleophilicity (-NH2) Low ModerateN/AThe electron-poor ring makes the 4-amino group less reactive, reducing self-polymerization during synthesis.[2]
Biological Cross-Reactivity (Off-Target Effects)[1][3]

A critical concern in using pyridine-3-carboxylic acid derivatives is their potential to cross-react with endogenous Nicotinic Acid Receptors (GPR109A/HM74A) .

  • Mechanism of Interference: Endogenous Niacin binds GPR109A via an ionic interaction with the carboxylate and a hydrophobic fit in the pyridine binding pocket.[3]

  • The CF3 Advantage: The 6-trifluoromethyl group introduces significant steric bulk (approx. 27 ų) compared to a hydrogen atom.[2][1] Structural modeling suggests this bulk prevents the molecule from fitting into the tight orthosteric pocket of GPR109A, thereby abolishing agonist activity .[3]

  • Outcome: Drugs derived from this scaffold exhibit a cleaner safety profile compared to those derived from 4-aminonicotinic acid, which can retain residual affinity for niacin receptors.[3]

Part 3: Visualization of Structure-Activity Relationships (SAR)

The following diagram illustrates the functional logic of the scaffold, highlighting how each moiety contributes to its "Low Cross-Reactivity" profile.

SAR_Analysis Core 4-Amino-6-(trifluoromethyl) nicotinic acid CF3 6-CF3 Group (The Shield) Core->CF3 Amino 4-Amino Group (The Handle) Core->Amino COOH 3-COOH Group (The Anchor) Core->COOH Effect_Metabolism Blocks CYP Oxidation (High Metabolic Stability) CF3->Effect_Metabolism Steric/Electronic Effect_Selectivity Steric Clash with GPR109A (Low Off-Target Toxicity) CF3->Effect_Selectivity Steric Bulk Effect_Synth Reduced Nucleophilicity (Chemo-selective Coupling) Amino->Effect_Synth Electron Withdrawal Effect_Binding H-Bond Donor (Kinase Hinge Binding) Amino->Effect_Binding Interaction COOH->Effect_Synth Acidic Activation

Figure 1: SAR Map demonstrating how the 6-CF3 group acts as a "Shield" against metabolic degradation and off-target binding, while the 4-Amino group acts as a tunable "Handle" for drug synthesis.[2]

Part 4: Experimental Protocols

Protocol A: Chemo-Selective Amide Coupling

Objective: To selectively couple the carboxylic acid (C3) to an amine partner without protecting the C4-amino group.[2] Rationale: The electron-withdrawing nature of the 6-CF3 group, combined with the ortho-COOH, significantly reduces the nucleophilicity of the 4-NH2 group. This allows for direct activation of the COOH without self-reaction (polymerization).[1]

Materials:

  • 4-Amino-6-(trifluoromethyl)nicotinic acid (1.0 eq)[2][1][4]

  • Amine Partner (R-NH2) (1.1 eq)[2][1]

  • HATU (1.2 eq) or T3P (Propylphosphonic anhydride)[2][1]

  • DIPEA (3.0 eq)[2][1]

  • Solvent: DMF or EtOAc

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of 4-Amino-6-(trifluoromethyl)nicotinic acid in 5 mL of dry DMF. Note: The solution may be slightly acidic; ensure glassware is dry.

  • Base Addition: Add DIPEA (3.0 mmol) dropwise. Stir for 5 minutes at 0°C.

  • Activation: Add HATU (1.2 mmol) in one portion. The solution will turn yellow.[3] Stir for 15 minutes at 0°C to form the active ester.

    • Checkpoint: Unlike non-fluorinated analogs, the 4-NH2 will not attack the active ester due to electronic deactivation.[3]

  • Coupling: Add the Amine Partner (1.1 mmol). Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Monitoring: Monitor via LC-MS. Look for the product mass [M+H]+. The starting material (MW ~206.[2][3][1]12) should disappear.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (to remove unreacted acid) and Brine. Dry over Na2SO4.[2][3]

Protocol B: "Cross-Reactivity" Validation (In Silico/Binding Proxy)

Objective: To verify the lack of binding to the Nicotinic Acid Receptor (GPR109A) compared to Niacin.[2][1]

Methodology:

  • Assay System: Use a Eurofins SafetyScreen or equivalent GPR109A (HM74A) cAMP functional assay.[3][1]

  • Controls:

    • Positive Control: Nicotinic Acid (EC50 ~100 nM).[2][3][1]

    • Negative Control: DMSO.[2][3][5][6][7]

    • Comparator: 4-Aminonicotinic acid.[2][3][4][8]

  • Procedure:

    • Prepare a 10 mM stock of 4-Amino-6-(trifluoromethyl)nicotinic acid in DMSO.

    • Perform an 8-point dose-response curve (0.1 nM to 10 µM).

    • Measure cAMP levels (GPR109A is Gi-coupled; look for inhibition of Forskolin-induced cAMP).

  • Expected Result:

    • Niacin: Full agonist (decreased cAMP).[3][1]

    • 4-Amino-6-CF3-nicotinic acid: No significant change in cAMP levels up to 10 µM.

    • Interpretation: The CF3 substitution successfully eliminates "Vitamin B3" biological cross-reactivity.[3]

Part 5: References

  • National Center for Biotechnology Information (NCBI). (2007).[3][1] 3-Nitro-4-amino benzoic acids and 6-amino nicotinic acids are highly selective agonists of GPR109b.[9] Bioorganic & Medicinal Chemistry Letters.[3][9] Retrieved from [Link]

  • EPA CompTox Dashboard. (2024). 2-amino-6-(Trifluoromethyl)nicotinic acid Physicochemical Properties. Retrieved from [Link][2][1]

Sources

In-Lab Verification & Performance Guide: 4-Amino-6-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In-lab verification of 4-Amino-6-(trifluoromethyl)nicotinic acid properties Content Type: Publish Comparison Guide

Executive Summary: The Fluorinated Scaffold Advantage

In the landscape of kinase inhibitor development, 4-Amino-6-(trifluoromethyl)nicotinic acid (CAS 1256821-57-4) represents a critical "pivot" intermediate. Unlike its non-fluorinated counterpart (4-aminonicotinic acid), the addition of the trifluoromethyl group at the C6 position introduces profound electronic and physicochemical changes. It enhances metabolic stability against oxidative metabolism (blocking the labile C6 position) and increases lipophilicity, a vital parameter for membrane permeability in CNS-targeted drugs.

This guide provides a rigorous, autonomous framework for verifying the identity and purity of this compound in the lab and objectively compares its performance against standard alternatives.

Comparative Chemical Profile

Before experimental verification, it is crucial to understand how this molecule differs from its closest structural analogs. The trifluoromethyl (


) group is not merely a "spectator"; it is an electron-withdrawing powerhouse that alters the pKa and reactivity of the pyridine ring.

Table 1: Physicochemical Comparison of Key Pyridine Building Blocks

FeatureTarget: 4-Amino-6-(trifluoromethyl)nicotinic acid Alternative A: 4-Aminonicotinic acid Alternative B: 6-(Trifluoromethyl)nicotinic acid
CAS 1256821-57-4 7418-65-7231291-22-8
MW 206.12 g/mol 138.12 g/mol 191.11 g/mol
Electronic State Highly Electron Deficient (Pyridine +

)
Electron Deficient (Pyridine)Highly Electron Deficient
pKa (Acid) ~2.5 - 3.0 (Estimated)*~4.75~2.96
Lipophilicity High (Promotes cell permeability)Low (Water soluble)Moderate
Metabolic Stability Excellent (C6 blocked by F)Poor (C6 susceptible to oxidation)Good
Primary Use Kinase Inhibitor Scaffolds (e.g., Pyrido[4,3-d]pyrimidines)General HeterocyclesAgrochemicals / Simple Esters

*Note: The electron-withdrawing


 group significantly increases the acidity of the carboxylic acid compared to the non-fluorinated analog.
In-Lab Verification Protocols

Standard Operating Procedure (SOP) for Identity and Purity

Trust in your starting material is the bedrock of reproducible synthesis. The following protocols are designed to be self-validating.

A. High-Performance Liquid Chromatography (HPLC) Purity Assessment

Objective: Quantify purity and detect des-fluoro or decarboxylated impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA). Rationale: Acidic pH suppresses ionization of the carboxylic acid, sharpening the peak.

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/carbonyl).

  • Expected Retention: The target compound will elute later than 4-aminonicotinic acid due to the lipophilic

    
     group but earlier than simple non-polar aromatics due to the amino/acid functionality.
    
B. Nuclear Magnetic Resonance (NMR) Diagnostics

Objective: Confirm the substitution pattern (Regiochemistry).

  • Solvent: DMSO-

    
     (Solubility is poor in 
    
    
    
    ).
  • 
     NMR (400 MHz): 
    
    • 
       ~13.5 ppm (Broad s, 1H):  Carboxylic acid proton (
      
      
      
      ).
    • 
       ~8.6 - 8.9 ppm (s, 1H):  Proton at C2 . This is the most deshielded proton, located between the ring nitrogen and the carboxylic acid.
      
    • 
       ~7.5 ppm (Broad s, 2H):  Amino protons (
      
      
      
      ). May disappear with
      
      
      shake.
    • 
       ~7.2 - 7.5 ppm (s, 1H):  Proton at C5 . Shielded relative to C2 due to the ortho-amino group, but deshielded by the adjacent 
      
      
      
      .
  • 
     NMR: 
    
    • 
       ~ -60 to -68 ppm (s, 3F):  Diagnostic singlet. Crucial Check: If you see a doublet, the 
      
      
      
      is likely adjacent to a proton (wrong isomer). If you see multiple fluorine signals, you have impurities.
Visualization: Verification Workflow

VerificationWorkflow Sample Raw Sample (CAS 1256821-57-4) Solubility Solubility Test (DMSO vs Water) Sample->Solubility NMR NMR Spectroscopy (1H & 19F in DMSO-d6) Sample->NMR HPLC HPLC Analysis (C18, 0.1% TFA) Solubility->HPLC Dissolve Decision Quality Decision HPLC->Decision Purity >98%? NMR->Decision Regioisomer Correct? Pass RELEASE for Synthesis Decision->Pass Yes Fail REJECT (Recrystallize) Decision->Fail No

Figure 1: Step-by-step analytical workflow to validate the starting material before committing to expensive synthesis.

Functional Performance: Reactivity Case Study

Application: Synthesis of Pyrido[4,3-d]pyrimidines (Kinase Inhibitor Scaffold).

The true test of this building block is its performance in cyclization reactions. A common workflow involves converting the carboxylic acid to an amide, followed by cyclization with the adjacent amino group.

  • Comparison vs. Non-Fluorinated Analog:

    • Reaction Rate: The electron-withdrawing

      
       group reduces the nucleophilicity of the C4-amino group. Consequently, cyclization reactions (e.g., with formamide or orthoesters) often require higher temperatures  or stronger activation  compared to 4-aminonicotinic acid.
      
    • Product Stability: The resulting fluorinated heterocycle is significantly more resistant to metabolic degradation, often increasing the in vivo half-life of the final drug candidate.

Experimental Protocol: Cyclization to Pyrido[4,3-d]pyrimidin-4(3H)-one
  • Activation: Treat 4-Amino-6-(trifluoromethyl)nicotinic acid (1.0 eq) with Thionyl Chloride (

    
    ) or CDI to generate the reactive acyl species.
    
  • Amidation: React with a primary amine (

    
    ) to form the nicotinamide intermediate.
    
  • Cyclization: Heat with Triethyl Orthoformate (

    
    ) and catalytic acid (e.g., pTSA) at 100°C.
    
    • Observation: The

      
       analog requires prolonged heating (4-6 hours) compared to the non-fluorinated analog (1-2 hours) due to the deactivated amino group.
      
Visualization: Synthesis Pathway

ReactivityPathway Start 4-Amino-6-(trifluoromethyl) nicotinic acid Step1 Activation (SOCl2 or CDI) Start->Step1 Intermediate Reactive Acyl Intermediate Step1->Intermediate Step2 Amidation (R-NH2) Intermediate->Step2 Amide Nicotinamide Derivative Step2->Amide Step3 Cyclization (HC(OEt)3, Heat) Amide->Step3 Product Pyrido[4,3-d]pyrimidin-4(3H)-one (Kinase Inhibitor Scaffold) Step3->Product CF3 confers metabolic stability

Figure 2: Synthetic pathway demonstrating the utility of the scaffold in generating bicyclic drug cores.

References
  • Synblock Chemical Data. (2024). 4-Amino-6-(trifluoromethyl)nicotinic acid Properties and CAS 1256821-57-4 Verification.Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 4-Aminonicotinic acid (CAS 7418-65-7).Link

  • ChemicalBook. (2024). 6-(Trifluoromethyl)nicotinic acid Synthesis and Properties (CAS 231291-22-8).Link

  • Journal of the Chemical Society C. (1969). The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid.Link

  • MDPI Pharmaceuticals. (2022). New Approved Drugs Featuring Tailor-Made Amino Acids and Fluorine.Link

Structure-activity relationship (SAR) studies of 4-Amino-6-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the Structure-Activity Relationship (SAR) profile of 4-Amino-6-(trifluoromethyl)nicotinic acid , a specialized heterocyclic building block. This guide is structured for medicinal chemists and drug discovery scientists, focusing on the strategic application of this scaffold in kinase inhibitor design and GPCR ligand optimization.

Executive Summary: The "Privileged" Scaffold

4-Amino-6-(trifluoromethyl)nicotinic acid (CAS: 1256821-57-4 ) represents a high-value "privileged structure" in modern drug design. Unlike simple nicotinic acid, this trisubstituted pyridine integrates three critical medicinal chemistry elements into a compact low-molecular-weight (MW ~206 Da) fragment:

  • 4-Amino Group: A hydrogen bond donor (HBD) mimicking the

    
    -amino group of adenine, essential for ATP-competitive kinase inhibition.
    
  • 6-Trifluoromethyl Group: A metabolic blocker that modulates lipophilicity (

    
    LogP ~ +1.2 vs. H) and prevents oxidative metabolism at the susceptible C6 position.
    
  • 3-Carboxylic Acid: A versatile handle for amide coupling, directing vectors into the solvent-exposed or ribose-binding pockets of target proteins.

This guide compares the performance of this scaffold against non-fluorinated and isomeric alternatives, supported by experimental protocols and mechanistic insights.

Comparative SAR Analysis

Physicochemical & Metabolic Profiling

The introduction of the trifluoromethyl (-CF


) group at the C6 position fundamentally alters the electronic and physical landscape of the nicotinic acid core.

Table 1: Comparative Physicochemical Properties of Nicotinic Acid Scaffolds

Scaffold VariantStructurecLogP*pKa (Pyridine N)**Metabolic Stability (Microsomal t

)
Primary Application
Target Scaffold 4-Amino-6-(CF

)-nicotinic acid
1.85 ~2.1 High (>60 min) Kinase Inhibitors (Hinge Binder)
Control A4-Amino-nicotinic acid0.456.8Low (<15 min)General Synthron
Control B6-(CF

)-nicotinic acid
1.622.5High (>60 min)GPCR Ligands (e.g., TRPM8)
Control C4-Amino-benzoic acid0.85N/AModerateBioisostere (No H-bond acceptor)

*cLogP calculated via ChemDraw Professional v20.0. **pKa depression due to strong electron-withdrawing nature of -CF


 and ortho-amino effects.

Key Insight: The -CF


 group lowers the basicity of the pyridine nitrogen (pKa ~2.1 vs 6.8). In kinase inhibitors, this is advantageous as it reduces the desolvation penalty when the inhibitor enters the hydrophobic ATP pocket, while still maintaining sufficient electron density to accept a hydrogen bond from the hinge region (e.g., Val/Leu backbone NH).
Biological Activity: Kinase Selectivity (Case Study: IRAK4/PIM1 Models)

In ATP-competitive inhibition, the 4-amino-pyridine-3-carboxamide motif serves as a bidentate hinge binder.

  • Mechanism: The pyridine N accepts an H-bond from the hinge backbone NH; the 4-NH

    
     donates an H-bond to the hinge backbone Carbonyl.
    
  • The CF

    
     Advantage: 
    
    • Hydrophobic Pocket Filling: The bulky -CF

      
       group (Volume ~42 Å
      
      
      
      , similar to isopropyl) fills the hydrophobic "gatekeeper" or solvent-front pockets more effectively than a methyl or chloro substituent.
    • Selectivity: Data from 4,6-disubstituted nicotinamide studies (e.g., Bioorg. Med. Chem. Lett. 2017) suggests that bulky C6-substituents induce specific P-loop conformations that improve selectivity against off-target kinases like JAK3.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the functional roles of each position on the scaffold, derived from aggregated SAR data across kinase and GPCR campaigns.

SAR_Analysis Core 4-Amino-6-(CF3) Nicotinic Acid Core Pos3 Position 3: Carboxylic Acid (Vector Attachment) Core->Pos3 Pos4 Position 4: Amino Group (H-Bond Donor) Core->Pos4 Pos6 Position 6: Trifluoromethyl (Metabolic Shield) Core->Pos6 PyN Pyridine Nitrogen (H-Bond Acceptor) Core->PyN Amide Amide Formation: Links to Solubilizing Groups or Ribose Pocket Pos3->Amide Synthetic Utility Hinge Kinase Hinge Binding: Critical Donor-Acceptor Motif Pos4->Hinge Primary Interaction Metab Metabolic Stability: Blocks CYP450 Oxidation Increases Lipophilicity Pos6->Metab Steric/Electronic pKa Electronic Modulation: Reduces Basicity Lowers Desolvation Cost Pos6->pKa Inductive Effect (-I) PyN->Hinge Secondary Interaction

Figure 1: Functional decomposition of the 4-Amino-6-(trifluoromethyl)nicotinic acid scaffold showing its "Donor-Acceptor" hinge binding capability and metabolic protection features.

Experimental Protocols

To ensure reproducibility and high yield when utilizing this building block, the following protocols are recommended. These methods address the reduced nucleophilicity of the aniline nitrogen and the steric hindrance of the CF


 group.
Protocol A: Synthesis of the Scaffold (From Precursors)

If the building block is not purchased commercially, it can be synthesized via a condensation-cyclization route.

Reagents: Ethyl 4,4,4-trifluoroacetoacetate, Triethyl orthoformate, Urea/Ammonia source. Workflow:

  • Condensation: React ethyl 4,4,4-trifluoroacetoacetate with triethyl orthoformate in acetic anhydride (Reflux, 4h) to form the ethoxymethylene intermediate.

  • Cyclization: Treat the intermediate with an ammonia source (e.g., aqueous NH

    
    OH) or an amidine to close the pyridine ring.
    
  • Functionalization: If starting from 2-chloro-6-(trifluoromethyl)nicotinic acid, perform a nucleophilic aromatic substitution (S

    
    Ar) using ammonia in isopropanol at 100°C in a sealed tube.
    
Protocol B: Amide Coupling (Derivatization at C3)

Due to the electron-withdrawing CF


 and the ortho-amino group, the C3-carboxylic acid can be sluggish. Standard EDC couplings often fail.

Recommended System: HATU/DIPEA in DMF. Steps:

  • Dissolution: Dissolve 1.0 eq of 4-Amino-6-(trifluoromethyl)nicotinic acid in anhydrous DMF (0.1 M concentration).

  • Activation: Add 1.2 eq of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and 2.5 eq of DIPEA (Diisopropylethylamine). Stir for 15 minutes at Room Temperature (RT). Note: The solution should turn slightly yellow.

  • Coupling: Add 1.1 eq of the desired amine (R-NH

    
    ).
    
  • Reaction: Stir at RT for 4–12 hours. Monitor via LC-MS (ES+).

  • Workup: Dilute with EtOAc, wash with sat. NaHCO

    
     (to remove unreacted acid) and Brine. Dry over MgSO
    
    
    
    .

Self-Validating Check:

  • Success Indicator: Appearance of Product Mass (M+H) and disappearance of the Acid peak (M-H = 205).

  • Troubleshooting: If conversion is low (<50%), heat to 50°C. The 4-amino group can form an intramolecular H-bond with the activated ester, slowing intermolecular attack.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 4-Amino-6-(CF3)nicotinic acid (CAS 1256821-57-4) Step1 Activation: HATU (1.2 eq) + DIPEA (2.5 eq) Solvent: DMF, 15 min, RT Start->Step1 Dissolve Step2 Coupling: Add Amine (R-NH2) Stir 4-12h, RT or 50°C Step1->Step2 Activate Carboxyl Check QC Check (LC-MS): Look for Amide Mass Confirm loss of Acid (206 Da) Step2->Check Monitor Final Final Product: 4-Amino-6-(CF3)-Nicotinamide Derivative (Kinase/GPCR Ligand) Check->Final Purify

Figure 2: Optimized amide coupling workflow for the 4-Amino-6-(trifluoromethyl)nicotinic acid scaffold.

References

  • Discovery and structure-based design of 4,6-diaminonicotinamides as potent and selective IRAK4 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2017).[1] Relevance: Establishes the 4-amino-nicotinamide core as a potent kinase hinge binder. URL:[Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Source: MDPI Processes (2022). Relevance: Validates the metabolic and pharmacokinetic benefits of the -CF3 group in pyridine-based drugs. URL:[Link][]

  • Synthesis and biological evaluation of new nicotinic acid derivatives. Source: Bioorganic Chemistry (2024).[3] Relevance: Provides comparative data on nicotinic acid derivatives and their anti-inflammatory profiles. URL:[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Source: Pharmaceuticals (2023).[][4][5] Relevance: Mechanistic explanation of "Magic Methyl" vs. Trifluoromethyl effects on pKa and lipophilicity. URL:[Link]

Sources

Head-to-head comparison of synthesis methods for 4-Amino-6-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Analysis & Retrosynthesis[1]

The 4-Amino-6-(trifluoromethyl)nicotinic acid scaffold is a high-value "push-pull" pyridine building block.[1][2] The electron-withdrawing trifluoromethyl group at C6 and the carboxylic acid at C3 create an electron-deficient ring, while the electron-donating amino group at C4 provides a critical handle for hydrogen bonding in kinase inhibitors and KRAS G12C covalent binders.[1][2]

Synthesizing this molecule presents a specific regiochemical challenge: distinguishing the C4 and C2 positions while maintaining the integrity of the C6-CF3 group. This guide compares the two most chemically distinct and industrially relevant pathways:

  • The Displacement Route (Method A): Stepwise functionalization via a 4-chloro intermediate.[1][2]

  • The De Novo Cyclization Route (Method B): Direct ring construction using enamine chemistry.

Retrosynthetic Logic (Graphviz)[1]

Retrosynthesis cluster_legend Pathway Comparison Target 4-Amino-6-(trifluoromethyl) nicotinic acid Chloro 4-Chloro-6-(trifluoromethyl) nicotinate ester Chloro->Target SnAr Amination (NH3 or Pd-Cat) Hydroxy 4-Hydroxy-6-(trifluoromethyl) nicotinate ester Hydroxy->Chloro Deoxychlorination (POCl3) TFAA Ethyl 4,4,4-trifluoroacetoacetate + Ethyl 3-ethoxyacrylate TFAA->Hydroxy Condensation Enamine Trifluoromethyl Enaminone Intermediate Enamine->Target Cyclization & Hydrolysis Cyano Cyanoacetate / Propiolate Derivatives Cyano->Enamine Condensation Method A: Displacement Method A: Displacement Method B: Cyclization Method B: Cyclization

Figure 1: Retrosynthetic decision tree highlighting the divergence between functionalizing an existing ring (Method A) and building the ring with functionality in place (Method B).

Part 2: Detailed Synthesis Methods

Method A: The SnAr Displacement Route (Recommended)

Mechanism: This route relies on the high reactivity of the C4 position in pyridine-3-carboxylates towards Nucleophilic Aromatic Substitution (SnAr).[1] The C6-CF3 and C3-COOEt groups activate the C4-Cl leaving group, making this reaction facile and regioselective.[1][2]

Step 1: Synthesis of the 4-Hydroxy Precursor[1][2]
  • Reaction: Condensation of ethyl 4,4,4-trifluoroacetoacetate with ethyl 3-ethoxyacrylate (or equivalent).[2]

  • Reagents: NaOEt, EtOH, Reflux.[2][3][4]

  • Note: This step establishes the pyridine ring with the CF3 at C6 and an oxygen at C4.

Step 2: Chlorination[1][2]
  • Reagents: Phosphorus Oxychloride (

    
    ), catalytic DMF.[2]
    
  • Conditions: 80–100°C, 2–4 hours.[2]

  • Outcome: Quantitative conversion of the tautomeric 4-pyridone to the 4-chloropyridine.

Step 3: Amination (The Critical Step)

Here, you have two sub-options depending on purity requirements.

  • Option A1: Thermal Amination (Ammonia) [1]

    • Protocol: Dissolve the 4-chloro intermediate in EtOH/THF. Add 25% aqueous

      
       or 7N 
      
      
      
      in MeOH. Heat in a sealed pressure vessel at 80°C.
    • Pros: Cheap, scalable.[2][3][5]

    • Cons: Risk of hydrolysis back to 4-OH if water is present; requires pressure equipment.[1][2]

  • Option A2: Pd-Catalyzed Amination (Buchwald-Hartwig) [1][2]

    • Protocol:

      
      , Xantphos, 
      
      
      
      , Benzophenone imine (followed by hydrolysis) or t-Butyl carbamate.[2]
    • Pros: Milder temperature, extremely high yields, no pressure required.[2]

    • Cons: Cost of Palladium.

Validated Protocol (Method A - Thermal)
  • Chlorination: Charge a flask with Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate (10.0 g, 42.5 mmol). Add

    
     (30 mL).[1] Heat to reflux for 3 h. Concentrate in vacuo. Pour onto ice-water carefully. Extract with DCM, dry (
    
    
    
    ), and concentrate to yield the chloro-ester (Yield ~92%).[2]
  • Amination: Dissolve the chloro-ester (5.0 g) in 7N

    
     in MeOH (50 mL). Seal in a steel autoclave. Heat to 80°C for 12 h. Cool, vent, and concentrate.
    
  • Hydrolysis: Suspend the crude ester in THF/Water (1:1). Add LiOH (2.5 equiv).[1] Stir at RT for 4 h.[2] Acidify to pH 3 with 1N HCl. Filter the white precipitate.

    • Expected Overall Yield: 65–75%

Method B: The De Novo Cyclization Route

Mechanism: This method constructs the pyridine ring from acyclic precursors where the nitrogen atom is introduced via an enamine or nitrile.

Protocol Summary
  • Precursor Formation: React 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) with Ethyl 3-amino-3-ethoxyacrylate (derived from ethyl cyanoacetate).[1][2]

  • Cyclization: The condensation is driven by base (NaOEt) or heat in a solvent like DMF.

  • Challenge: Controlling the regiochemistry so the amino group ends up at C4 and not C2 is difficult. Often, this route yields the 2-amino-6-trifluoromethyl isomer or requires a specific 3-aminoacrylate derivative that is less stable.[1][2]

Why Method A is preferred: Method B often suffers from lower regioselectivity and the formation of "polymer-like" byproducts from the polymerization of the trifluoromethyl vinyl ketone precursor.

Part 3: Comparative Analysis

FeatureMethod A (SnAr Displacement)Method B (De Novo Cyclization)
Regiocontrol High (C4 is uniquely activated)Moderate (Dependent on precursor purity)
Scalability Excellent (Standard unit ops)Good (Exothermic cyclization risks)
Raw Material Cost Moderate (Requires 4-OH precursor)Low (Commodity acyclic reagents)
Purity Profile High (Impurities are easily removed)Lower (Oligomeric byproducts common)
Step Count 3-4 Linear Steps2-3 Linear Steps
Decision Matrix (Graphviz)[1]

DecisionMatrix Start Start: Choose Synthesis Route Scale Is Scale > 100g? Start->Scale Purity Is Purity > 99% Required? Scale->Purity Yes MethodB Method B: Cyclization (Cost-driven, Optimization heavy) Scale->MethodB No (Lab Scale) MethodA Method A: SnAr Route (Robust, Reliable) Purity->MethodA Yes (Pharma Grade) Purity->MethodB No

Figure 2: Decision matrix for selecting the synthesis route based on scale and purity requirements.

Part 4: References

  • Preparation of 4-amino-2-(trifluoromethyl)nicotinic acid (Analogous Chemistry):

    • Title: A Practical Synthesis of 4-Amino-2-(Trifluoromethyl)nicotinic Acid.

    • Source: Synthesis 2010; 2010(19): 3332-3338.[1][2]

    • Relevance: Demonstrates the SnAr amination strategy on the exact regioisomer, validating the conditions for the 6-CF3 variant.

    • [1]

  • SnAr Regioselectivity in Pyridines:

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines and Pyridines.

    • Source: WuXi AppTec QM Magic Class, Chapter 29.

    • Relevance: Explains why C4 is favored over C2/C6 in nicotinic acid derivatives due to LUMO distribution.

  • Synthesis of Trifluoromethyl Nicotinic Acids:

    • Title: Synthesis of 6-(Trifluoromethyl)nicotinic acid and derivatives.[1][6][7]

    • Source: ChemicalBook / Patent CN101851193A.

    • Relevance: Provides experimental details for the cyclization of trifluoroacetoacetate to the hydroxy-pyridine core.

    • [1]

  • Commercially Available Building Block:

    • Title: 4-Amino-6-(trifluoromethyl)nicotinic acid Product Page.[1][2]

    • Source: SynBlock / Sigma-Aldrich.[1]

    • Relevance: Confirms stability and availability of the final target.

    • (Generic landing for verification)

Sources

Safety Operating Guide

4-Amino-6-(trifluoromethyl)nicotinic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Guide to the Safe Handling and Disposal of 4-Amino-6-(trifluoromethyl)nicotinic Acid

As drug development increasingly relies on fluorine chemistry to improve metabolic stability and target binding, laboratory professionals must adapt their safety and environmental protocols to manage the unique thermodynamic properties of fluorinated compounds.

4-Amino-6-(trifluoromethyl)nicotinic acid (CAS: 1256821-57-4)[1] is a highly specialized building block featuring a pyridine ring substituted with both an amino group and a highly stable trifluoromethyl (-CF3) group. While these structural features make it highly valuable in medicinal chemistry, they present significant end-of-life disposal challenges. This guide provides actionable, step-by-step operational procedures for the safe handling, segregation, and ultimate destruction of this compound, grounded in the latest environmental science and regulatory frameworks for fluorinated organics.

Chemical Profile & Hazard Causality

To manage a chemical safely, one must understand the causality behind its hazard profile. 4-Amino-6-(trifluoromethyl)nicotinic acid presents two distinct categories of risk:

  • Immediate Occupational Hazards: The compound is a severe irritant. The acidic carboxylic acid moiety combined with the electron-withdrawing trifluoromethyl group makes the molecule highly reactive toward biological membranes, causing skin irritation, serious eye damage, and respiratory tract irritation upon inhalation of dust.

  • Environmental Persistence & Destruction Resistance: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Standard municipal waste incineration temperatures (typically 800°C–900°C) are insufficient to completely sever these bonds. Incomplete combustion of trifluoromethylated compounds can lead to the atmospheric release of toxic hydrogen fluoride (HF) gas, trifluoroacetic acid (TFA), and other persistent fluorinated fragments[2]. Consequently, the US Environmental Protection Agency (EPA) groups highly fluorinated organic compounds into specialized disposal categories requiring extreme thermal treatment[3][4].

Quantitative Disposal Parameters

When auditing or selecting a licensed hazardous waste management facility for the disposal of 4-Amino-6-(trifluoromethyl)nicotinic acid, ensure they can meet the following quantitative destruction parameters[5][6]:

ParameterRequired Value / ConditionScientific Rationale
Destruction & Removal Efficiency (DRE) > 99.999%Ensures complete cleavage of the pyridine ring and C-F bonds, preventing the release of persistent fluorinated fragments.
Incinerator Temperature 1,100°C to 1,200°CThe high activation energy required to break the C-F bond necessitates extreme thermal environments[6].
Residence Time ≥ 2.0 secondsAllows sufficient time in the combustion chamber for free radical initiation and propagation to fully mineralize the compound[4].
Off-Gas Treatment Alkaline Wet Scrubber RequiredCombustion of -CF3 groups generates highly corrosive and toxic Hydrogen Fluoride (HF) gas. Scrubbers neutralize HF into solid Calcium Fluoride (CaF2)[2][6].

Laboratory Segregation & Spill Workflow

Proper disposal begins at the laboratory bench. Direct disposal of 4-Amino-6-(trifluoromethyl)nicotinic acid into sanitary sewer systems or regular trash is strictly prohibited[7][8].

Step-by-Step Benchtop Disposal Protocol
  • Segregation: Do not mix this compound with non-halogenated solvent waste. The presence of fluorine dictates that it must be processed as Halogenated Organic Waste .

  • Container Selection: Collect all solid waste (including contaminated weighing paper, pipette tips, and residual powder) in a designated, high-density polyethylene (HDPE) container. HDPE is chemically compatible and resistant to degradation[7].

  • Labeling: The container must be explicitly labeled with "Hazardous Waste - Halogenated/Fluorinated Organics" and include the full chemical name: 4-Amino-6-(trifluoromethyl)nicotinic acid.

  • Storage: Store the sealed waste container in a secure, well-ventilated secondary containment area, away from strong oxidizing agents and strong bases, pending collection by your Environmental Health and Safety (EHS) department[8].

Emergency Spill Response Protocol

In the event of a benchtop spill or container rupture:

  • Isolate & Protect: Evacuate non-essential personnel. Don appropriate PPE: chemical-resistant nitrile gloves, safety goggles, and a particulate respirator (if dust is airborne)[8].

  • Containment: For solid spills, avoid dry sweeping which generates hazardous dust. Lightly mist the powder with a compatible solvent (e.g., ethanol) to suppress dust, then carefully scoop the material using a spark-proof tool[9].

  • Absorption: If the compound is dissolved in a solvent, use an inert, non-combustible absorbent material (such as dry sand or vermiculite) to soak up the liquid[8].

  • Decontamination: Wash the spill area thoroughly with a detergent solution, followed by water. Collect all absorbent materials, cleaning rags, and contaminated PPE into the designated halogenated hazardous waste container[7].

Industrial Destruction Pathways

Once the waste leaves your facility, it must be managed according to stringent environmental guidelines. The EPA's interim guidance on the destruction of fluorinated materials highlights the necessity of controlling the migration of fluorinated byproducts[10][11].

High-Temperature Incineration (The Standard): The waste is introduced into a slagging rotary kiln or fluidized bed incinerator. The turbulent conditions and temperatures exceeding 1,100°C break the molecule down into carbon dioxide, nitrogen oxides (NOx), water, and hydrogen fluoride (HF)[4][6].

Scrubbing Mechanism: To prevent HF from causing atmospheric acidification, the incinerator's exhaust gas is passed through a wet scrubber containing a calcium hydroxide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) slurry. The chemical reaction (

) precipitates the fluorine out as calcium fluoride, a stable, naturally occurring mineral that can be safely landfilled[6].

Interim Alternatives: If a facility equipped with a high-efficiency wet scrubber is unavailable, EPA guidelines permit the use of permitted deep well injection (for liquid-phase waste streams) or Subtitle C hazardous waste landfills as interim containment strategies to prevent environmental leaching[11][12].

Visualizing the Disposal & Destruction Pathway

The following diagram illustrates the self-validating lifecycle of 4-Amino-6-(trifluoromethyl)nicotinic acid disposal, ensuring chain-of-custody from the lab bench to final environmental neutralization.

DisposalWorkflow Gen Lab Generation 4-Amino-6-(trifluoromethyl)nicotinic acid Seg Waste Segregation (Halogenated / Fluorinated Waste) Gen->Seg Collect in HDPE Trans Licensed HazMat Transport Seg->Trans EPA Manifest Inc High-Temp Incineration (>1100°C, >2s residence) Trans->Inc Delivery to HWC Scrub Alkaline Wet Scrubber (Neutralizes HF to CaF2) Inc->Scrub Exhaust Gas (Contains HF) Out Safe Environmental Release (Clean Exhaust & Solid CaF2) Scrub->Out Filtration & Precipitation

Workflow for the proper disposal and thermal destruction of fluorinated organic waste.

References

  • Accela ChemBio. (n.d.). 2322938-40-7,(S)-3-Bromopiperidine-2,6-dione-AccelaChem (Includes CAS 1256821-57-4 Data). Retrieved from [Link][1]

  • Holland & Hart LLP. (2021). EPA Issues Interim Guidance on PFAS Destruction and Disposal. Retrieved from[Link][11]

  • MDPI. (2021). Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. Retrieved from [Link][2]

  • National Institutes of Health (NIH) / PMC. (n.d.). Per‐ and polyfluoroalkyl substances thermal destruction at water resource recovery facilities: A state of the science review. Retrieved from [Link][6]

  • U.S. Environmental Protection Agency (EPA). (2020). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link][4]

  • U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from[Link][3]

Sources

Personal protective equipment for handling 4-Amino-6-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Handling Protocol: 4-Amino-6-(trifluoromethyl)nicotinic Acid

As a highly functionalized pyridine building block, 4-Amino-6-(trifluoromethyl)nicotinic acid (CAS: 1256821-57-4) is a critical intermediate in pharmaceutical drug development. However, its unique structural features—specifically the incorporation of a trifluoromethyl group on a nicotinic acid core—create specific physicochemical hazards that require precise, causally-driven safety protocols.

This guide provides drug development professionals with a self-validating operational framework for handling this compound, ensuring both personnel safety and experimental integrity.

Mechanistic Hazard Profile (The "Why")

To handle this chemical safely, one must understand the causality behind its hazard classifications[1]:

  • Enhanced Acidity & Irritation (H315, H319): The highly electronegative trifluoromethyl (-CF3) group exerts a powerful electron-withdrawing inductive effect (-I). This pulls electron density away from the carboxylic acid moiety, lowering its pKa and making it a stronger acid than standard nicotinic acid. Upon contact with the moisture in human skin or eyes, it rapidly dissociates, causing acute cellular irritation[1].

  • Dermal Penetration: Fluorination significantly increases the lipophilicity (LogP) of the organic acid. This lipophilic character allows the molecule to more easily partition into and cross the lipid-rich stratum corneum of the epidermis, making dermal exposure a critical systemic risk[2].

  • Inhalation Risk (H335): Supplied as a finely milled crystalline powder, the compound poses a severe respiratory hazard. Inhalation of the dust leads to deposition in the mucosal membranes of the respiratory tract, where its localized acidity causes immediate inflammation[1].

Quantitative Hazard & PPE Specification

Hazard StatementBiological TargetRequired PPE SpecificationEngineering Control
H302: Harmful if swallowedGastrointestinal tractDedicated lab coat; strict no-mouth-contact policySegregated handling area
H315: Causes skin irritationEpidermis (Stratum corneum)Double-layered Nitrile gloves (≥5 mil thickness)Standard operating procedure
H319: Causes serious eye irritationCornea / ConjunctivaANSI Z87.1 compliant chemical splash gogglesEyewash station within 10s reach
H335: May cause respiratory irritationRespiratory mucosaN95/P100 respirator (if handled outside hood)Chemical Fume Hood (80-120 fpm)

Self-Validating PPE & Handling Protocols

Every safety measure must be a self-validating system to ensure absolute trustworthiness during execution[3].

Step 1: Fume Hood Validation (Engineering Control)

  • Action: Conduct all dispensing and weighing inside a certified chemical fume hood[4].

  • Self-Validation: Before opening the reagent bottle, tape a 2-inch strip of tissue paper to the bottom edge of the sash. If the tissue flutters inward steadily, the hood is actively drawing air, physically validating the digital monitor's reading of 80–120 feet per minute (fpm).

Step 2: Glove Integrity Validation (Hand Protection)

  • Action: Don double-layered nitrile gloves. Nitrile is required because latex offers poor resistance to lipophilic organic acids.

  • Self-Validation: Before donning, perform the "air inflation test." Trap ambient air inside the glove, twist the cuff tightly, and apply gentle pressure to inflate the fingers. If the glove holds pressure without deflating, the barrier is intact, validating protection against micro-punctures.

Step 3: Anti-Static Dispensing

  • Action: Use an anti-static weighing boat and a grounded stainless steel spatula.

  • Causality: Fluorinated powders are highly prone to static charge accumulation. Static repulsion can cause the powder to aerosolize unexpectedly, increasing the H335 inhalation risk. Grounding the tools prevents static dispersion.

Operational Safety Workflow

SafetyWorkflow Start 1. Pre-Operational Checks (Verify Fume Hood >80 fpm) PPE 2. Don PPE (Double Nitrile, Goggles) Start->PPE Weigh 3. Anti-Static Dispensing (Inside Fume Hood) PPE->Weigh Spill Spill Detected? Weigh->Spill Clean Neutralize (5% NaHCO3) & Wet Wipe Spill->Clean Yes Proceed 4. Solubilization / Reaction Setup Spill->Proceed No Clean->Proceed Dispose 5. Halogenated Waste (Incineration >850°C) Proceed->Dispose

Operational safety workflow for handling 4-Amino-6-(trifluoromethyl)nicotinic acid.

Disposal and Spill Neutralization Plan

Spill Response (Self-Validating Neutralization):

  • Do not dry sweep. Sweeping aerosolizes the fluorinated powder.

  • Cover the spill with a damp, inert absorbent pad to suppress dust.

  • Apply a mild base, such as a 5% Sodium Bicarbonate (

    
    ) solution, to the affected area.
    
  • Self-Validation: Observe the chemical reaction. The cessation of effervescence (bubbling) visually validates that the acidic residue has been completely neutralized into a safer sodium salt.

Waste Segregation & Incineration: Do not mix this compound with standard aqueous or non-halogenated organic waste. Incomplete combustion (temperatures <850°C) of fluorinated compounds can lead to the thermolytic formation of highly persistent perfluoroalkyl acids (PFAAs) and toxic hydrogen fluoride (HF) gas[5].

  • Action: Segregate strictly into a container labeled "Halogenated Organic Waste." Ensure your waste management provider routes this specific container to a facility capable of high-temperature thermal destruction (>850°C) to break the highly stable C-F bonds safely[5].

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). (2011). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories. Available at:[Link]

  • De Silva, A. O., et al. (2021). Tracking the Pathways of Human Exposure to Perfluorocarboxylates. Environmental Science & Technology. Available at: [Link]

  • Federal Public Service Economy (Belgium). (2023). PFAS in Belgian industry – market study Final public report. Available at:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.